Author: BenchChem Technical Support Team. Date: February 2026
Classification:
-Amino Alcohol Synthon | CAS (Free Base): 73825-96-4[1]
Executive Summary
This technical guide profiles 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a sterically hindered
-amino alcohol derivative.[1] Within drug development, this molecule serves as a critical pharmacophore scaffold, particularly in the synthesis of -adrenergic receptor antagonists (beta-blockers) and local anesthetics.[1] Its structural uniqueness lies in the gem-dimethyl substitution at the -carbon relative to the hydroxyl group, providing significant resistance to metabolic oxidation and enzymatic degradation compared to linear analogues.[1]
This guide details the structural elucidation, regioselective synthesis, and quality control parameters required for utilizing this compound as a high-purity intermediate in pharmaceutical workflows.
The molecule consists of a secondary amine functionality and a tertiary alcohol, separated by a methylene bridge.[1] The hydrochloride salt form is preferred for handling due to the volatility and oxidation susceptibility of the free base.[1]
White to off-white crystalline solid (Hygroscopic)
Solubility
Highly soluble in Water, Methanol, Ethanol; Insoluble in Diethyl Ether, Hexane
pKa (Calculated)
~9.8 (Amine conjugate acid)
1.2 Structural Logic
The structure features a tertiary alcohol which is chemically robust against oxidation (cannot form a ketone/aldehyde).[1] The secondary amine provides a nucleophilic handle for further functionalization (e.g., alkylation or acylation) while the ethyl group adds lipophilicity, modulating the LogP of derived drugs.[1]
Synthetic Pathways & Reaction Dynamics[1][7]
The synthesis of 1-(Ethylamino)-2-methylpropan-2-ol relies on the nucleophilic ring-opening of Isobutylene Oxide (2,2-dimethyloxirane) .[1]
2.1 Regioselectivity Mechanism
The reaction is governed by steric hindrance.[1] Under basic or neutral conditions, the ethylamine nucleophile attacks the least substituted carbon (the methylene group) of the epoxide ring (
mechanism).[1] This regioselectivity is critical; attack at the tertiary carbon is sterically blocked, ensuring high purity of the 1-amino-2-ol isomer over the 2-amino-1-ol byproduct.[1]
Solvent: Water or Ethanol (protic solvents facilitate ring opening via hydrogen bonding).[1]
Workup: Removal of excess amine followed by Hydrochloric acid treatment.[1]
2.2 Synthesis Workflow Diagram (Graphviz)
Caption: Figure 1. Regioselective synthesis workflow targeting the 1-amino-2-ol isomer via SN2 epoxide ring opening.
Detailed Experimental Protocol
Safety Warning: Ethylamine is a volatile, corrosive gas/liquid.[1] Isobutylene oxide is a potential carcinogen and alkylating agent.[1] Perform all operations in a fume hood.
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser (to retain ethylamine) and a dropping funnel.
Charging: Add Ethylamine (70% aq. or anhydrous, 5.0 eq) to the flask. Cool to 0°C.[1]
Addition: Dropwise add Isobutylene Oxide (1.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent polymerization.[1]
Reaction: Allow to warm to room temperature, then reflux gently (approx 40-50°C) for 4 hours to ensure completion.
Workup: Distill off excess ethylamine and water under reduced pressure. The residue is the crude free base (colorless oil).[1]
) and alpha-cleavage fragments characteristic of amino alcohols.[1]
4.3 QC Decision Tree (Graphviz)
Caption: Figure 2. Quality Control decision tree ensuring structural integrity and salt stoichiometry.
Pharmaceutical Applications & Stability
5.1 Pharmacophore Utility
This molecule is a "privileged structure" in medicinal chemistry.[1]
Beta-Blocker Synthesis: The 1-amino-2-propanol backbone is the defining feature of the "aryloxypropanolamine" class of beta-blockers.[1] While most use an isopropyl or t-butyl group, the ethyl analog is used to tune steric bulk and receptor affinity.[1]
Metabolic Stability: The gem-dimethyl group adjacent to the hydroxyl prevents oxidation to a ketone, a common metabolic clearance pathway for secondary alcohols.[1] This extends the half-life of drugs incorporating this moiety.[1]
Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum.[1] Store in tightly sealed amber vials with desiccants.
Stability: Stable for >2 years at -20°C. Aqueous solutions should be prepared fresh to avoid potential microbial growth or slow hydrolysis if impurities are present.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 427791, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for epoxide ring-opening regioselectivity mechanisms).
European Chemicals Agency (ECHA). (2025).[1][4] Registration Dossier: 1-(ethylamino)-2-methylpropan-2-ol. Retrieved from [Link][1][4]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 115893-43-1)
Content Type: Technical Monograph / Whitepaper
Audience: Senior Researchers, Process Chemists, and Analytical Scientists.[1]
Optimizing Synthetic Utility and Analytical Control in Pharmaceutical Development
Executive Summary
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 115893-43-1) serves as a critical aliphatic amino-alcohol building block in the synthesis of next-generation beta-adrenergic antagonists and local anesthetics.[1] Its structural motif—a secondary amine adjacent to a tertiary alcohol—confers unique steric and electronic properties that modulate receptor binding affinity in downstream APIs.[1]
However, its utility is often compromised by two primary challenges: regioisomeric impurity formation during synthesis and detection difficulties due to the absence of a UV-active chromophore.[1] This guide provides a definitive technical framework for synthesizing, characterizing, and controlling this key intermediate, ensuring rigorous adherence to Quality by Design (QbD) principles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is the hydrochloride salt of a hindered amino-alcohol.[1] The tertiary alcohol group provides metabolic stability, while the ethylamino group offers a handle for further functionalization (e.g., nucleophilic substitution or amide coupling).
Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
Hygroscopicity
High (Deliquescent).[1] Requires storage under inert atmosphere.[1]
Synthetic Architecture & Regiocontrol[1]
The synthesis of 1-(ethylamino)-2-methylpropan-2-ol relies on the aminolysis of isobutylene oxide (2,2-dimethyloxirane).[1] This reaction is governed by steric vs. electronic control.[1]
The Regioselectivity Challenge
The nucleophilic attack of ethylamine on the epoxide ring can proceed via two pathways:
Path A (Major - Kinetic Control): Attack at the less substituted carbon (C1).[1] This follows an SN2-like mechanism, favored under basic or neutral conditions, yielding the desired product.[1]
Path B (Minor - Thermodynamic/Acidic Control): Attack at the more substituted tertiary carbon (C2).[1] This is sterically hindered but can occur if the epoxide is activated by acid (SN1-like character), leading to the impurity 2-(ethylamino)-2-methylpropan-1-ol .[1]
Protocol Recommendation: To maximize regioselectivity for the target compound, the reaction must be conducted in a basic/neutral environment with a significant excess of ethylamine (to prevent bis-alkylation).
Figure 1: Regioselective pathways in the aminolysis of isobutylene oxide. Path A (Green) yields the target; Path B (Red) yields the critical impurity.[1]
Analytical Strategy: The "Self-Validating" Protocol
A major hurdle in the development of this intermediate is its lack of a UV-absorbing chromophore.[1] Standard HPLC-UV methods at 254 nm are ineffective.[1] Reliance on low-wavelength UV (200-210 nm) is risky due to solvent cut-off interference and poor sensitivity.[1]
Recommended Methodology: LC-MS/MS or Derivatization
For rigorous quality control, LC-MS/MS (ESI+) is the gold standard.[1] If MS is unavailable, pre-column derivatization with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) is required to introduce a UV/Fluorescent tag.[1]
Rationale: The high pH mobile phase suppresses the ionization of the secondary amine on the column, improving retention and peak symmetry, while the MS detection bypasses the lack of chromophore.
Figure 2: Analytical decision matrix for non-chromophoric amino-alcohols.
Quality & Impurity Profiling
When sourcing or synthesizing CAS 115893-43-1, three specific impurities must be monitored. These are Critical Quality Attributes (CQAs) that can affect downstream toxicity or efficacy.
Regioisomer (2-(ethylamino)-2-methylpropan-1-ol): Arises from attack at the tertiary carbon.[1] Hard to separate by standard HPLC; requires high-efficiency columns.[1]
Bis-alkylated Impurity (N,N-diethyl-2-hydroxy-2-methylpropylamine): Occurs if ethylamine is not in sufficient excess.[1] This tertiary amine has significantly different pKa and solubility.[1]
Hydrolysis Product (Isobutylene Glycol): Formed if moisture is present during the ring-opening of the epoxide.[1]
Water Content (KF): Strict control required due to hygroscopicity.[1]
Handling & Stability
The hydrochloride salt is highly hygroscopic .[1] Upon exposure to atmospheric moisture, it will deliquesce, making accurate weighing impossible and potentially promoting hydrolysis.[1]
Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).
Container: Tightly sealed glass or HDPE with desiccant packs.
Safety: The compound is a skin and eye irritant (H315, H319).[1] Use standard PPE including nitrile gloves and safety goggles.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]
Azizi, N., & Saidi, M. R. (2005).[1] Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - 1-(ethylamino)-2-methylpropan-2-ol. Retrieved from [Link][1]
Shimadzu Application News. (2020). Determination of Ethanolamines in water by LCMS-8045. Retrieved from [Link]
Optimized Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride
Technical Whitepaper & Operational Guide (Salt)[1] Executive Summary This technical guide details the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride.[1] This molecule serves as a critical -a...
This technical guide details the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride.[1] This molecule serves as a critical
-amino alcohol motif in pharmaceutical development, particularly as a fragment for -adrenergic receptor antagonists and local anesthetics.[1]
The protocol prioritizes the nucleophilic ring-opening of isobutylene oxide with ethylamine.[1] This route is selected for its superior atom economy and scalability compared to
-haloketone reduction or amino acid ester reduction routes.[1] The guide addresses the critical challenge of regiocontrol (ensuring attack at the less hindered carbon) and chemoselectivity (preventing bis-alkylation).[1]
The synthesis relies on the inherent reactivity of 1,2-epoxy-2-methylpropane (Isobutylene Oxide) .[1] Unlike linear epoxides, isobutylene oxide possesses a quaternary carbon, creating a significant steric bias.[1]
Regioselectivity: The nucleophilic attack occurs exclusively at the terminal methylene carbon (C1) .[1] The tertiary carbon (C2) is sterically shielded by the two methyl groups, preventing attack at that position despite its ability to stabilize a partial positive charge.[1]
Result: Formation of the primary amine derivative with a tertiary alcohol.[1]
Reaction Scheme Visualization
The following diagram illustrates the regioselective attack and the subsequent salt formation.
Caption: Figure 1. Kinetic pathway showing regioselective attack at C1 and the competitive bis-alkylation pathway.[1]
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a digital internal thermometer. Flush with nitrogen.[1][2]
Amine Charge: Charge Ethylamine (5.0 equivalents) into the flask.
Expert Insight: A high molar excess (minimum 3:1, preferred 5:[1]1) is strictly required to suppress the reaction of the product secondary amine with another mole of epoxide (Bis-alkylation).[1]
Temperature Control: Cool the amine solution to 0–5°C using an ice-water bath. The reaction is highly exothermic.[1]
Addition: Add Isobutylene Oxide (1.0 equivalent) dropwise over 60 minutes.
Critical Parameter: Maintain internal temperature
during addition to prevent runaway exotherms and vaporization of ethylamine (bp 16.6°C).[1]
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 6–12 hours.
Monitoring: Monitor consumption of epoxide via GC-FID or TLC (stain with KMnO4).[1]
Crystallization: Add diethyl ether or MTBE (anti-solvent) until the solution becomes turbid. Cool to -20°C overnight to induce crystallization.
Filtration: Filter the white crystalline solid under nitrogen (hygroscopic). Wash with cold ether.[1]
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Process Control & Troubleshooting
The following table outlines self-validating checks to ensure protocol integrity.
Failure Mode
Symptom
Root Cause
Corrective Action
Low Yield
High viscosity residue
Polymerization of epoxide
Ensure temperature during addition; check amine quality.[1]
Impurity A
Extra peak in HPLC/GC
Bis-alkylation
Increase Ethylamine equivalents (from 5eq to 10eq).
Coloration
Yellow/Brown product
Oxidation of amine
Use nitrogen atmosphere; ensure solvents are peroxide-free.[1]
Hygroscopicity
Wet cake / Clumping
Water absorption
Handle salt in low humidity; use anhydrous solvents for salt formation.[1]
Process Workflow Diagram
Caption: Figure 2.[1] Operational workflow from raw material charging to final salt isolation.
Safety & Regulatory (E-E-A-T)[1]
Isobutylene Oxide: Classified as a Carcinogen (Category 1B) and Mutagen.[1] All handling must occur in a certified fume hood.[1] Double-gloving (Nitrile/Laminate) is required.[1]
Ethylamine: Extremely flammable gas/liquid (Flash point < -17°C).[1] Use spark-proof equipment.
Waste Disposal: Aqueous amine waste must be neutralized before disposal.[1] Epoxide residues must be quenched with aqueous NaOH.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 20: Regioselectivity in epoxide ring opening).
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Section 10-50: Hydrolysis of Epoxides).
European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier: 1-(ethylamino)-2-methylpropan-2-ol. Retrieved from [Link][1][3]
Google Patents. (2016).[1] Process for the preparation of 2-amino-1,3-propane diol compounds. US20160009634A1.[1] (Illustrates analogous amino-alcohol synthesis workflows). Retrieved from
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectral Analysis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(Ethylamino)-2-methylpropan-2-ol, presented in its hydrochloride salt form. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a detailed understanding of the structural characterization of this amino alcohol. By integrating theoretical principles with practical data interpretation, this guide explains the causality behind spectral features and establishes a framework for the empirical validation of the compound's structure.
Introduction and Molecular Overview
1-(Ethylamino)-2-methylpropan-2-ol is a substituted amino alcohol containing a secondary amine and a tertiary alcohol. Such structures are common motifs in medicinal chemistry and serve as building blocks in the synthesis of more complex pharmaceutical agents. Accurate structural elucidation is the bedrock of drug discovery, ensuring purity, confirming identity, and supporting regulatory submissions. Spectroscopic techniques are the primary, non-destructive methods for achieving this.
This guide focuses on the hydrochloride salt of the compound. The protonation of the basic nitrogen atom to form an ammonium salt significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy, compared to its free base form. Understanding these differences is critical for accurate interpretation.
Molecular Structure
The chemical structure of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride consists of an ethylamino group attached to a neopentyl-like alcohol core.
Caption: 2D structure of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and topology of atoms within a molecule. For 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the placement of functional groups.
Expertise-Driven Experimental Protocol: NMR
A robust NMR analysis begins with a well-designed experiment. The choice of solvent is paramount.
Sample Preparation : Dissolve ~5-10 mg of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride in 0.6-0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Causality : D₂O is an excellent choice for water-soluble salts and will cause exchange of labile protons (O-H and N-H), which can be a useful diagnostic tool.[1][2] DMSO-d₆ is a highly polar solvent that will dissolve the salt without exchanging the labile protons, allowing for their observation.
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies interpretation.
¹H NMR Acquisition :
Acquire a standard one-dimensional proton spectrum.
If using D₂O, the O-H and N-H₂⁺ protons will exchange with deuterium and their signals will disappear from the spectrum. This confirms their presence.[1][2]
If using DMSO-d₆, these peaks will be visible, likely as broad singlets.
¹³C NMR Acquisition :
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon atom.
¹H NMR Spectral Data Analysis
The proton NMR spectrum provides a definitive map of the hydrogen environments in the molecule. The hydrochloride form means the amine is protonated (-NH₂⁺-), which deshields adjacent protons more strongly than a neutral amine.
Assigned Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Assignment
(CH₃ -CH₂)₂-
~1.2
Triplet (t)
3H
Aliphatic methyl group coupled to the adjacent -CH₂- group (2 neighbors, n+1=3).
(-C(CH₃ )₂)
~1.3
Singlet (s)
6H
Two equivalent methyl groups on a quaternary carbon; no adjacent protons to couple with.
-N⁺H₂-CH₂ -CH₃
~3.1
Quartet (q)
2H
Methylene group deshielded by the adjacent ammonium nitrogen, coupled to the -CH₃ group (3 neighbors, n+1=4).
-N⁺H₂-CH₂ -C-
~3.2
Singlet (s)
2H
Methylene group strongly deshielded by the ammonium nitrogen and adjacent to a quaternary carbon (no coupling).
-OH
Variable (~3-5)
Broad Singlet
1H
Labile proton, position and shape are concentration/solvent dependent. Disappears with D₂O shake.
-N⁺H₂ -
Variable (~8-9)
Broad Singlet
2H
Labile ammonium protons, significantly deshielded. Disappears with D₂O shake.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, five distinct signals are expected.
Assigned Carbon
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
C H₃-CH₂-
~11
Standard aliphatic methyl carbon.
(-C(C H₃)₂)
~25
Equivalent methyl carbons attached to a quaternary center.
-NH₂⁺-C H₂-CH₃
~45
Methylene carbon shifted downfield by the adjacent electronegative nitrogen.
-NH₂⁺-C H₂-C-
~55
Methylene carbon, also shifted downfield by the adjacent nitrogen.
-C (CH₃)₂OH
~72
Quaternary carbon significantly deshielded by the directly attached hydroxyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Self-Validating Protocol: IR
Sample Preparation (KBr Pellet Method) : Mix ~1 mg of the dried hydrochloride salt with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
Trustworthiness : This method minimizes scattering and produces a high-quality spectrum. The sample must be thoroughly dry, as water has a strong, broad O-H absorption that can obscure key spectral features.[3]
Background Collection : Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
Sample Analysis : Place the KBr pellet in the sample holder and acquire the spectrum.
IR Spectral Data Analysis
The IR spectrum of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride will be dominated by features from the hydroxyl, ammonium, and alkyl groups.
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Interpretation and Causality
~3400-3200
O-H stretch
Strong, Broad
The broadness is a hallmark of hydrogen bonding from the tertiary alcohol group.[4]
~3000-2800
N-H stretch (R₂NH₂⁺)
Strong, Broad
Characteristic of a secondary ammonium salt. This broad absorption often overlaps with C-H stretches.
~2980-2850
C-H stretch (sp³)
Strong, Sharp
Aliphatic C-H stretches from the methyl and methylene groups.[4]
~1600-1500
N-H bend (R₂NH₂⁺)
Medium
Asymmetric and symmetric bending vibrations of the ammonium group.
~1380 & ~1365
C-H bend
Medium
Characteristic doublet for a gem-dimethyl group (-C(CH₃)₂).
~1150
C-O stretch
Strong
C-O stretching vibration of the tertiary alcohol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is an ideal soft ionization technique for a polar, charged molecule like this hydrochloride salt.
Workflow for Mass Spectrometry
Caption: Standard workflow for ESI-MS analysis.
MS Spectral Data Analysis
The analysis will be performed in positive ion mode, detecting the cation of the molecule. The free base (C₆H₁₅NO) has a monoisotopic mass of approximately 117.115 Da.[5][6]
Molecular Ion : The primary ion observed will be the protonated molecule, [M+H]⁺, where M is the free base. This will appear at an m/z (mass-to-charge ratio) of ~118.12 .
Fragmentation Pathway : The protonated molecule is prone to fragmentation, which provides structural validation. A primary fragmentation route is the α-cleavage (cleavage of the bond adjacent to the heteroatom).
Pathway A : Loss of a neutral water molecule (18 Da) from the tertiary alcohol is a common fragmentation for alcohols, leading to a fragment at m/z ~100.11 .
Pathway B : Cleavage of the C-C bond alpha to the nitrogen is highly favorable. This can lead to the formation of a stable iminium ion. Cleavage between C1 and C2 would result in a fragment containing the two methyl groups and the hydroxyl group, or a fragment containing the ethylamino group. The most likely cleavage results in the loss of the C(CH₃)₂OH radical, though this is less common in ESI. A more probable fragmentation is the loss of propene from the ethyl group side after rearrangement, or cleavage resulting in the ethylaminomethylene cation [CH₃CH₂NHCH₂]⁺ at m/z 58.06 .
Dominant Fragment : A very common and often dominant fragment for tertiary alcohols is the loss of the alkyl groups attached to the carbinol carbon. Loss of a methyl radical (15 Da) is less likely in ESI, but cleavage leading to the formation of a stable oxonium or iminium ion is key. The most characteristic fragment would likely arise from the loss of the elements of acetone (58 Da) via a rearrangement, or the formation of the m/z 59 ion corresponding to [C(CH₃)₂OH]⁺.
Caption: Plausible ESI-MS fragmentation pathways.
Conclusion
The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.
NMR spectroscopy confirms the complete carbon and proton framework, including the connectivity of the ethyl group, the methylene spacer, and the gem-dimethyl tertiary alcohol moiety.
IR spectroscopy validates the presence of the key functional groups: the hydroxyl group (O-H stretch), the secondary ammonium salt (N-H stretch and bend), and the aliphatic (C-H) components.
Mass spectrometry establishes the correct molecular weight of the parent compound and provides corroborating structural evidence through predictable fragmentation patterns.
This guide provides the foundational data and interpretive logic necessary for the confident identification and quality assessment of this compound, underscoring the synergistic power of these analytical techniques in modern chemical and pharmaceutical science.
References
Trinity College Dublin, School of Chemistry. ethylamino)‐. Retrieved from [Link]
National Center for Biotechnology Information. "1-(Ethylamino)-2-methylpropan-2-ol" PubChem Compound Summary for CID 415913. Retrieved from [Link].
PubChemLite. "1-(ethylamino)-2-methylpropan-2-ol". Retrieved from [Link].
National Center for Biotechnology Information. "2-(Ethylamino)-2-methylpropan-1-ol" PubChem Compound Summary for CID 15105174. Retrieved from [Link].
National Center for Biotechnology Information. "2-[1-(2-Methylcyclopropyl)ethylamino]propan-1-ol" PubChem Compound Summary for CID 123132640. Retrieved from [Link].
S. Mohan, et al. "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis" PubMed Central. Retrieved from [Link].
M. Coreno, et al. "2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra" ResearchGate. Retrieved from [Link].
Doc Brown's Chemistry. "C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum". Retrieved from [Link].
Pacific Northwest National Laboratory. "An Interactive Spectral Analysis Tool for Chemical Identification and Quantification of Gas-Phase Species in Complex Spectra". Retrieved from [Link].
Doc Brown's Chemistry. "infrared spectrum of 2-methylpropan-1-ol". Retrieved from [Link].
S. Singh, et al. "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol" PubMed Central. Retrieved from [Link].
J. W. Morzycki, et al. "Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation" PubMed. Retrieved from [Link].
A. L. Carneiro, et al. "Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate" PubMed Central. Retrieved from [Link].
ResearchGate. "Chemical structures of the five substituted phenethylamine derivatives". Retrieved from [Link].
Doc Brown's Chemistry. "proton NMR spectrum of 2-methylpropan-1-ol". Retrieved from [Link].
Chemistry Stack Exchange. "Paracetamol infrared spectrum issues". Retrieved from [Link].
An In-depth Technical Guide to 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern organic synthesis and drug development, the strategic selection of precursors is paramount. These molecular building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and drug development, the strategic selection of precursors is paramount. These molecular building blocks are the foundation upon which complex, biologically active molecules are constructed. This guide provides a comprehensive technical overview of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, a versatile amino alcohol precursor. As a Senior Application Scientist, my aim is to deliver not just a recitation of facts, but a field-proven perspective on the practical synthesis, key reactions, and potential applications of this valuable compound. We will delve into the "why" behind the "how," offering insights that bridge theoretical knowledge with practical laboratory application.
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is the salt form of the parent amino alcohol. The hydrochloride form enhances stability and improves handling characteristics, making it a more convenient precursor for various synthetic applications.
Property
Value
Source
IUPAC Name
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
N/A
Molecular Formula
C₆H₁₆ClNO
Molecular Weight
153.65 g/mol
Appearance
White to off-white solid (predicted)
General chemical knowledge
Solubility
Soluble in water and polar organic solvents
General chemical knowledge
1.2. Spectroscopic Data
¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), two singlets for the diastereotopic methyl groups, a singlet for the methylene protons adjacent to the nitrogen, and broad signals for the amine and hydroxyl protons.
¹³C NMR: The carbon NMR would display distinct signals for each of the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those closer to the electronegative oxygen and nitrogen atoms appearing further downfield.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with characteristic fragmentation patterns.
Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride: Plausible Synthetic Strategies
While a specific, peer-reviewed synthesis for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is not extensively documented in readily accessible literature, several logical and established synthetic routes can be proposed based on the synthesis of analogous compounds. Two primary strategies are presented here, offering a solid foundation for laboratory-scale preparation.
2.1. Strategy 1: N-Alkylation of 2-Amino-2-methyl-1-propanol
This approach involves the direct ethylation of the commercially available starting material, 2-amino-2-methyl-1-propanol. This is a common and generally high-yielding method for the synthesis of secondary amines.
Figure 1: N-Alkylation Synthetic Pathway.
Rationale: The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an SN2 reaction. The base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The final step involves the simple protonation of the secondary amine with hydrochloric acid to yield the desired hydrochloride salt.
Experimental Protocol (Proposed):
Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (1.5 eq).
Addition of Alkylating Agent: Ethyl iodide or ethyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.
Reaction Monitoring: The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The resulting crude free base can be purified by distillation or column chromatography.
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.
2.2. Strategy 2: Ring-Opening of 2,2-Dimethyloxirane with Ethylamine
This method utilizes the nucleophilic ring-opening of an epoxide, a reliable and often regioselective reaction.
Figure 2: Epoxide Ring-Opening Pathway.
Rationale: The nitrogen atom of ethylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical 2,2-dimethyloxirane, the attack is expected to occur at the less sterically hindered primary carbon, leading to the desired 1-(ethylamino)-2-methylpropan-2-ol. This reaction can be carried out with or without a catalyst, although acidic or basic conditions can influence the rate and regioselectivity.
Experimental Protocol (Proposed):
Reaction Setup: 2,2-Dimethyloxirane (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol.
Addition of Amine: An excess of ethylamine (e.g., 2-3 eq), either as a neat liquid or a concentrated solution in a compatible solvent, is added to the epoxide solution. The reaction can be performed at room temperature or with gentle heating.
Reaction Monitoring: The progress of the reaction is monitored by GC-MS to observe the disappearance of the starting epoxide.
Work-up and Purification: Once the reaction is complete, the excess ethylamine and solvent are removed under reduced pressure. The resulting crude amino alcohol can be purified by vacuum distillation.
Salt Formation: The purified 1-(Ethylamino)-2-methylpropan-2-ol is converted to its hydrochloride salt as described in Strategy 1.
Role as a Precursor in Organic Synthesis
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride serves as a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a secondary amine and a tertiary alcohol. This bifunctionality allows for a wide range of subsequent chemical transformations.
3.1. As a Scaffold in Medicinal Chemistry
Amino alcohols are prevalent structural motifs in many biologically active compounds and pharmaceuticals. The structural framework of 1-(Ethylamino)-2-methylpropan-2-ol can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and basicity, which are critical for drug efficacy. While specific examples for this particular precursor are not abundant in the literature, its structural similarity to other known pharmacophores suggests its potential in the synthesis of:
Beta-blockers and related cardiovascular drugs: The amino alcohol moiety is a key feature of many beta-blockers.
Chiral ligands: The stereocenter at the tertiary alcohol can be exploited in the synthesis of chiral ligands for asymmetric catalysis.
Novel therapeutic agents: As a versatile building block, it can be used in the exploratory synthesis of new chemical entities with potential therapeutic applications.
3.2. Key Chemical Transformations
The secondary amine and tertiary alcohol functionalities can be selectively or simultaneously reacted to build more complex molecular architectures.
Figure 3: Potential Chemical Transformations.
N-Acylation/N-Sulfonylation: The secondary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
Further N-Alkylation: The secondary amine can be further alkylated to yield a tertiary amine.
Oxidation of the Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can lead to carbon-carbon bond cleavage.
Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol can be dehydrated to form an alkene.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride and its parent free base.
Hazard Identification: The free base, 1-(Ethylamino)-2-methylpropan-2-ol, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is expected that the hydrochloride salt would have similar irritant properties.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion and Future Outlook
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride represents a versatile and potentially valuable precursor for organic synthesis, particularly in the realm of medicinal chemistry. While detailed, published synthetic protocols are not widespread, its preparation from readily available starting materials via established synthetic routes is highly feasible. The bifunctional nature of this amino alcohol opens up a wide array of possibilities for the construction of more complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the exploration and utilization of such fundamental building blocks will undoubtedly play a crucial role in advancing the field. Further research into the specific applications and reaction optimization of this precursor is warranted and is expected to unveil its full potential in the synthesis of next-generation pharmaceuticals and other functional materials.
References
PubChem. 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]
PubChem. 1-(Ethylamino)-2-methylpropan-2-ol - Safety and Hazards. National Center for Biotechnology Information. [Link]
Discovery and History of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride
The following technical guide details the discovery, chemistry, and application of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a specialized amino-alcohol intermediate critical to the development of modern triazol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and application of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a specialized amino-alcohol intermediate critical to the development of modern triazole antifungal agents.
A Critical Intermediate in Triazole Antifungal Synthesis
Executive Summary & Chemical Identity
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 73825-96-4 ) is a specialized
-amino alcohol derivative used primarily as a nucleophilic building block in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3] While structurally related to the side chains of beta-adrenergic blockers (e.g., Carteolol), its primary industrial significance lies in the development of broad-spectrum triazole antifungal agents .
The compound is characterized by a bulky tert-butyl alcohol core functionalized with an ethylamino group. This specific steric arrangement—combining a tertiary alcohol (resistant to oxidation) with a secondary amine (reactive nucleophile)—makes it an ideal scaffold for introducing stable, polar motifs into drug candidates to modulate lipophilicity and metabolic stability.
The historical emergence of 1-(ethylamino)-2-methylpropan-2-ol is tied to the optimization of azole antifungals . Early generation azoles (e.g., fluconazole, itraconazole) relied on specific nitrogen-containing side chains to interact with the heme iron of fungal CYP51 (lanosterol 14
-demethylase).
Researchers sought to enhance the potency and spectrum of these drugs by modifying the aliphatic side chains. The discovery of this specific ethylamino-isobutanol moiety allowed for the creation of novel triazole derivatives with improved pharmacokinetic profiles.
The Patent Pivot (US 2012/0252801)
The compound gained significant prominence in the intellectual property landscape around 2010-2012. Specifically, US Patent 2012/0252801 A1 ("Triazole derivative and use thereof as antifungal agent") identifies this amino alcohol as a key reagent. In this context, it serves as a nucleophile that opens epoxide rings or displaces leaving groups on the main antifungal pharmacophore, introducing a side chain that balances water solubility (via the hydroxyl group) with membrane permeability (via the ethyl/methyl groups).
Evolution of Use:
Early Era (1950s-1980s): Studied purely as a chemical curiosity or corrosion inhibitor derivative.
Modern Era (2000s-Present): Validated as a high-purity intermediate for pharmaceutical synthesis, specifically for next-generation antifungal candidates designed to overcome resistance.
Synthesis & Reaction Logic
The synthesis of 1-(ethylamino)-2-methylpropan-2-ol is a classic example of regioselective epoxide ring opening . The protocol relies on the inherent steric bias of the starting material, isobutylene oxide (2,2-dimethyloxirane).
Mechanistic Pathway
The reaction involves the nucleophilic attack of ethylamine on isobutylene oxide.
Regioselectivity: Under basic or neutral conditions, the nucleophile (ethylamine) attacks the least substituted carbon (the methylene group) of the epoxide ring. The tertiary carbon is sterically hindered by the two methyl groups, preventing attack at that position.
Result: This regiocontrol is "self-validating," ensuring high yield of the primary amine-tertiary alcohol product without significant formation of the regioisomer.
Diagram: Synthesis Pathway
Figure 1: Regioselective synthesis pathway via nucleophilic ring opening of isobutylene oxide.[1][3][4][5][6]
Experimental Protocol (Standardized)
This protocol describes the preparation of the hydrochloride salt, which is the stable form used in GMP environments.
Nucleophilic Addition: Charge a high-pressure reactor (autoclave) with isobutylene oxide (1.0 eq) and excess ethylamine (3.0 eq) in methanol. The excess amine prevents polymerization of the epoxide.
Reaction: Heat to 60–80°C for 4–6 hours. Monitor consumption of epoxide by GC-FID.
Logic: Elevated temperature overcomes the activation energy of the ring opening, while the closed system prevents loss of volatile ethylamine.
Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ethylamine. The residue is the crude free base (colorless oil).
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether or ethanol. Cool to 0°C.
Precipitation: Slowly add HCl (gas or solution) until pH reaches ~2. The hydrochloride salt will precipitate as a white crystalline solid.
Purification: Recrystallize from ethanol/ether to remove any trace regioisomers or secondary amine impurities.
Technical Specifications & Safety
Researchers handling this compound must adhere to strict safety protocols due to its irritant properties and potential biological activity.
Physicochemical Data
Property
Value
Physical State
White to off-white crystalline solid (HCl salt)
Melting Point
150–155°C (Decomposes)
Solubility
Highly soluble in water, methanol; Insoluble in hexane
Handling Precaution: As an amine hydrochloride, the compound can release HCl gas if heated strongly or reacted with strong acids. Always manipulate within a fume hood.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]
Kaken Pharmaceutical Co., Ltd. (2012).Triazole derivative and use thereof as antifungal agent. U.S. Patent Application No. 13/505,801 (Publication No. US 2012/0252801 A1). Washington, DC: U.S.
The Strategic Importance of the β-Amino Alcohol Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Within the vast armamentarium of medicinal chemistry, certain structural motifs achieve a privileged status. They a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the vast armamentarium of medicinal chemistry, certain structural motifs achieve a privileged status. They appear repeatedly across diverse therapeutic classes, acting as reliable anchors for biological activity. The β-amino alcohol scaffold is a quintessential example of such a pharmacophore. Characterized by a vicinal amino and hydroxyl group on an alkyl backbone, this deceptively simple arrangement provides a precise three-dimensional array of hydrogen bond donors, acceptors, and a chiral center, making it an ideal framework for specific and high-affinity interactions with biological macromolecules.
This technical guide offers a senior application scientist's perspective on the core principles of β-amino alcohol chemistry. We will move beyond simple recitation of facts to explore the causality behind synthetic choices, delve into the mechanistic basis of their pharmacological action, and provide field-proven protocols for their synthesis and analysis. This document is structured to serve as a comprehensive resource, navigating from the foundational synthetic strategies that grant access to these vital molecules, through to their application in landmark drugs, and concluding with the critical analytical methods required to validate their stereochemical integrity.
Part 1: Core Synthetic Strategies for Chiral β-Amino Alcohols
The primary challenge in synthesizing β-amino alcohols lies in the precise control of the two adjacent stereocenters. The relative (syn/anti) and absolute (R/S) configuration of the amino and hydroxyl groups is paramount, as stereoisomers often exhibit dramatically different pharmacological activities and toxicological profiles. The choice of synthetic route is therefore a critical decision, dictated by factors such as the desired stereochemistry, substrate availability, scalability, and increasingly, environmental impact.
The Workhorse Method: Nucleophilic Ring-Opening of Epoxides
The aminolysis of epoxides is arguably the most direct and widely employed method for constructing the β-amino alcohol backbone. Its prevalence is rooted in the high atom economy, the commercial availability of a vast array of epoxides and amines, and the predictable stereochemical outcome.
Causality & Mechanistic Insight: The reaction proceeds via a classic SN2 mechanism. The amine nucleophile attacks one of the electrophilic carbons of the epoxide ring, forcing the ring to open and forming the alcohol. This process is stereospecific: the reaction results in a formal anti-addition, with the nucleophilic amine and the resulting hydroxyl group on opposite faces of the original C-C bond. Critically, this occurs with an inversion of configuration at the carbon center that is attacked. This predictability is a cornerstone of its utility in asymmetric synthesis.
While the reaction can proceed uncatalyzed, particularly with reactive amines and elevated temperatures, the use of catalysts is often essential for activating less reactive substrates and enabling milder conditions. Lewis acids (e.g., Zn(ClO₄)₂, Sc(OTf)₃, InBr₃) are commonly used to coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack. This activation is crucial for reactions involving less nucleophilic amines, such as anilines.[1]
Caption: General schematic of uncatalyzed vs. Lewis acid-catalyzed epoxide aminolysis.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Aminolysis of Epoxides
This protocol is a representative example for the synthesis of β-amino alcohols via epoxide ring-opening, catalyzed by cyanuric chloride under solvent-free conditions.[1]
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the epoxide (1.0 mmol, 1.0 eq) and the amine (1.0 mmol, 1.0 eq).
Catalyst Addition: Add cyanuric chloride (0.02 mmol, 2 mol%) to the mixture.
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous at the start.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
Work-up: Upon completion, add 0.5 N HCl (15 mL) to the reaction mixture to quench the reaction and protonate the product and any unreacted amine.
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL) to remove non-basic organic impurities. The protonated product remains in the aqueous layer.
Basification & Isolation: Cool the aqueous layer in an ice bath and basify to pH > 10 with solid NaOH or a concentrated NaOH solution. Extract the free-base product into an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
Self-Validation Note: The successful formation of the product can be confirmed by ¹H NMR spectroscopy, observing the appearance of a broad singlet for the hydroxyl proton and characteristic methine proton signals adjacent to the oxygen and nitrogen atoms. The regioselectivity of the attack can also be determined by detailed NMR analysis (COSY, HSQC).
Stereoselective Reduction of α-Functionalized Ketones
Causality & Mechanistic Insight: The key is to control the facial selectivity of hydride delivery to the prochiral ketone. For α-amino ketones, this is masterfully achieved using chiral catalysts that create a sterically defined environment around the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF or catecholborane), is a benchmark method.[2] The catalyst coordinates to both the borane and the ketone's lone pair electrons, forming a rigid, six-membered chair-like transition state. The bulky substituent on the catalyst directs the hydride from the borane to one specific face of the ketone, leading to high enantioselectivity.
Caption: Logical workflow of a CBS-catalyzed asymmetric ketone reduction.
Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone via CBS Catalysis
This protocol is a general representation based on established procedures for CBS reduction.[2]
Catalyst Preparation: To a flame-dried, nitrogen-purged flask, add the (R)- or (S)-CBS catalyst (0.1 eq) and dry tetrahydrofuran (THF).
Borane Addition: Cool the solution to 0°C and slowly add borane-THF complex (1.0 M solution in THF, 1.0-1.2 eq) via syringe. Stir for 10-15 minutes.
Substrate Addition: Dissolve the α-amino ketone (1.0 eq) in dry THF and add it dropwise to the catalyst-borane solution at 0°C over 30 minutes.
Reaction: Allow the reaction to stir at 0°C or room temperature, monitoring by TLC for the consumption of the starting ketone.
Quenching: Once complete, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of methanol until gas evolution ceases.
Hydrolysis: Add 1N HCl and stir the mixture for 30-60 minutes to hydrolyze the borate esters.
Work-up: Basify the mixture with aqueous NaOH and extract the product with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography or recrystallization of its hydrochloride salt.
Self-Validation Note: The enantiomeric excess (e.e.) of the product must be determined by a separate chiral analysis, typically Chiral HPLC or SFC (see Part 3), to validate the success of the asymmetric induction.
The Green Chemistry Approach: Biocatalysis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild aqueous conditions, often obviating the need for protecting groups and hazardous reagents, and can exhibit exquisite stereo-, regio-, and chemoselectivity.
Causality & Mechanistic Insight: For the synthesis of chiral amines and amino alcohols, ω-transaminases (ω-TAs) are particularly valuable.[3] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a ketone acceptor. The reaction proceeds through a "ping-pong" mechanism. First, the amino donor reacts with the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate, releasing the ketone byproduct (e.g., acetone). The ketone substrate then enters the active site and accepts the amino group from PMP, regenerating the PLP cofactor and releasing the chiral amine product. The enzyme's chiral active site ensures that the amination occurs on only one face of the prochiral ketone, leading to products with very high enantiomeric excess (>99% e.e. is common).
Caption: Simplified catalytic cycle of a ω-transaminase for asymmetric amination.
Experimental Protocol: General Procedure for Whole-Cell Transaminase Biotransformation
This protocol describes a typical batch biotransformation using E. coli cells overexpressing a transaminase.[4]
Cell Culture and Harvest: Grow the recombinant E. coli strain expressing the desired ω-transaminase in a suitable medium (e.g., LB broth with antibiotic selection) to a high cell density. Induce protein expression (e.g., with IPTG). Harvest the cells by centrifugation and wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.5). The resulting cell paste can be used directly or stored frozen.
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:
Phosphate buffer (e.g., 100 mM, pH 7.5-8.5).
Ketone substrate (e.g., 10-50 mM).
Amino donor (e.g., Isopropylamine, 0.5-1.5 M).
PLP cofactor (1 mM).
Resuspended whole cells (e.g., 5-10% w/v).
Biotransformation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.
Monitoring: Monitor the conversion of the ketone to the amine product over time using HPLC or GC analysis.
Work-up: When the reaction reaches completion (or equilibrium), terminate it by centrifuging to remove the cells.
Extraction: Adjust the pH of the supernatant to >10 with NaOH and extract the product with an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate. The product can be further purified if necessary, often by crystallization of a salt.
Self-Validation Note: A key control experiment is to run the reaction without the cells (or with a non-recombinant host) to ensure the conversion is enzyme-dependent. The removal of the ketone byproduct (e.g., acetone from isopropylamine) can shift the equilibrium and drive the reaction to higher conversion.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy is a multi-parameter optimization problem. The following table provides a high-level comparison to guide this decision-making process.
Feature
Ring-Opening of Epoxides
Asymmetric Ketone Reduction
Biocatalysis (ω-Transaminase)
Stereocontrol
Excellent (Stereospecific)
Excellent (Stereoselective)
Superb (Often >99% e.e.)
Diastereoselectivity
Primarily yields anti products
Can access syn or anti
High, but enzyme-dependent
Typical Yield
Good to Excellent (70-95%)
Good to Excellent (70-95%)
Variable to Excellent (50->95%)
Substrate Scope
Broad, but requires epoxide
Broad for ketones
Can be limited by enzyme specificity
Reagents
Lewis acids, amines
Chiral catalysts, boranes
Aqueous buffer, renewable resources
Conditions
Mild to moderate temp.
Often cryogenic (-78°C to RT)
Mild (25-40°C), aqueous pH
Scalability
Well-established
Good, but catalyst cost can be a factor
Excellent, established in industry
Key Advantage
Simplicity, predictability
Access to diverse stereoisomers
"Green," exceptional selectivity
Key Limitation
Epoxide availability/stability
Cost of catalyst/reagents
Enzyme discovery/engineering required
Part 2: The β-Amino Alcohol Pharmacophore in Action: Medicinal Chemistry Case Studies
The true value of the β-amino alcohol motif is realized in its application. Its ability to form specific, multi-point interactions with protein targets is the foundation for the activity of numerous blockbuster drugs.
The Archetype: β-Adrenergic Receptor Antagonists (β-Blockers)
The development of β-blockers, starting with propranolol, revolutionized the treatment of cardiovascular diseases like hypertension, angina, and arrhythmia.[] The β-amino alcohol is the indispensable core of this entire class of drugs.
Mechanism of Action & Structure-Activity Relationship (SAR): β-blockers are competitive antagonists of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors.[6] The binding of these drugs blocks the downstream signaling cascade (Gs protein activation, cAMP production), leading to reduced heart rate and blood pressure.[6] The β-amino alcohol pharmacophore is essential for this antagonism:
Protonated Amine: At physiological pH, the secondary amine is protonated (R₂NH₂⁺). This ammonium ion forms a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp113 in the β₂AR) in the receptor's binding pocket.
Hydroxyl Group: The secondary alcohol's hydroxyl group forms a key hydrogen bond with an asparagine residue (Asn312 in the β₂AR). This interaction is stereospecific; the (S)-enantiomer is typically 100-fold more potent because it correctly positions the hydroxyl group for this H-bond.[7]
N-Alkyl Group: A bulky alkyl substituent on the nitrogen (e.g., isopropyl or tert-butyl) is critical for antagonist activity and enhances binding affinity through van der Waals interactions in a hydrophobic pocket.
Aryloxypropanolamine Linker: The Ar-O-CH₂- linker, found in most modern β-blockers, optimally spaces the aromatic ring from the chiral amino alcohol side chain for effective receptor occupancy.[8]
Caption: Essential pharmacophore of aryloxypropanolamine β-blockers and their key receptor interactions.
*Note: Salbutamol is a β-agonist, not a blocker, but it shares the core phenylethanolamine structure and highlights how modifications to the aromatic ring and N-substituent can switch pharmacology while retaining the essential amino alcohol core.
Experimental Protocol: Synthesis of (Racemic) Propranolol
This two-step procedure is a classic industrial synthesis of propranolol.[11]
Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane
In a reaction vessel, dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water).
Add a base such as potassium hydroxide (KOH) (1.1 eq) and stir to form the naphthoxide salt.
Add epichlorohydrin (>1.5 eq, acts as both reactant and solvent in some procedures) dropwise, controlling the temperature.
Heat the mixture (e.g., reflux) until the reaction is complete (monitored by TLC).
Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide, which can be purified by distillation or chromatography.
Step 2: Ring-Opening with Isopropylamine
Dissolve the epoxide from Step 1 (1.0 eq) in a suitable solvent like dichloromethane or ethanol.
Add isopropylamine (1.2 eq). A mild base like triethylamine (0.1 eq) can be added to catalyze the reaction.[11]
Stir the reaction at room temperature for several hours until completion (monitored by TLC).[11]
Evaporate the solvent under reduced pressure.
The resulting crude propranolol can be purified by recrystallization from a solvent mixture like toluene/n-hexane to yield the pure free base.[11]
The development of HIV-1 protease inhibitors was a turning point in the management of AIDS. Many of the first and second-generation inhibitors, such as Saquinavir and Darunavir, are peptidomimetic compounds that feature a β-amino alcohol (or a closely related hydroxyethylamine) core.
Mechanism of Action: The HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a step essential for viral maturation. The enzyme's mechanism involves two catalytic aspartate residues that activate a water molecule to hydrolyze a peptide bond. The hydroxyl group of the inhibitor's β-amino alcohol moiety is designed to act as a non-hydrolyzable transition-state analog.[12] It positions itself directly between the two catalytic aspartate residues (Asp25 and Asp25'), forming strong hydrogen bonds and effectively "locking up" the active site, preventing it from processing its natural substrates.[13]
Caption: Logical diagram of the β-amino alcohol motif as a transition-state analog in HIV protease.
Stabilizing Microtubules: The Paclitaxel (Taxol®) Side Chain
Paclitaxel is one of the most successful anticancer drugs ever developed. Its complex diterpenoid core is responsible for its overall shape, but its biological activity is critically dependent on the unique β-amino acid side chain attached at the C-13 position, which is structurally a β-amino alcohol derivative.[14]
Role of the Side Chain: Paclitaxel's mechanism of action is the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[] The C-13 side chain is essential for this activity. It projects away from the core and makes critical contacts with the β-tubulin subunit on the inner surface of the microtubule.[16] The hydroxyl and amide groups of the side chain form specific hydrogen bonds that anchor the drug in place, promoting the polymerization of tubulin and preventing the depolymerization necessary for normal cell division.[14][16] The synthesis of this chiral side chain is a major focus of all total and semi-synthetic routes to Paclitaxel.
Part 3: Ensuring Stereochemical Integrity: Analytical Methods
The synthesis of a chiral β-amino alcohol is incomplete without rigorous verification of its enantiomeric purity. Enantiomeric excess (e.e.) is a critical quality attribute for any chiral drug substance, and Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for its determination.
Causality & Mechanistic Insight: Chiral HPLC achieves separation by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. Because these diastereomeric complexes have different energies of formation and stability, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other, resulting in their separation. Common CSPs for β-amino alcohols include those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support).[17]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol and must be optimized for the specific analyte.
Sample Preparation: Accurately prepare a solution of the β-amino alcohol sample in a suitable solvent (e.g., mobile phase, or a solvent like ethanol/isopropanol) at a known concentration (e.g., ~1 mg/mL). Prepare a separate sample of the racemate to confirm peak identity and resolution.
Column and Mobile Phase Selection:
Select an appropriate chiral column (e.g., a Chiralpak® or Chiralcel® polysaccharide-based column, or a SUMICHIRAL™ cyclodextrin-based column).
Choose a mobile phase system. For polysaccharide columns, this is typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For cyclodextrin columns in reversed-phase mode, a buffered aqueous-organic mobile phase is common.[17]
Instrument Setup:
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
Set the UV detector to a wavelength where the analyte has strong absorbance.
Set the column temperature (e.g., 25°C), as temperature can significantly affect separation.
Analysis:
Inject a small volume (e.g., 5-10 µL) of the racemic sample first to determine the retention times of both enantiomers and calculate the resolution factor (Rs > 1.5 is desired).
Inject the synthesized sample under the same conditions.
Data Processing:
Integrate the peak areas for both enantiomers in the chromatogram.
Calculate the enantiomeric excess (% e.e.) using the formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
(where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Self-Validation Note: The method should be validated for specificity, linearity, accuracy, and precision. A clean baseline and good resolution between the enantiomeric peaks are essential for an accurate e.e. determination.
Conclusion
The β-amino alcohol motif represents a triumph of molecular design, where a simple arrangement of functional groups provides a powerful tool for modulating complex biological systems. Its journey from the core of the first β-blockers to essential components of antiviral and anticancer agents underscores its enduring relevance. A deep understanding of the synthetic strategies to control its stereochemistry, the mechanistic principles that govern its interactions with protein targets, and the analytical techniques to verify its purity are fundamental skills for any professional in drug discovery and development. As new synthetic methods, such as catalytic asymmetric C-H amination, continue to emerge, the accessibility and application of this privileged scaffold will only expand, ensuring its place in the medicinal chemistry lexicon for decades to come.
References
Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (2008). ResearchGate. [Link]
Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]
Khrimian, A., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
Okamoto, Y., & Yashima, E. (2000). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]
Soloshonok, V. A., & Sova, V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. [Link]
National Center for Biotechnology Information. (2023). Paclitaxel. StatPearls. [Link]
Konvalinka, J., et al. (2000). Role of hydroxyl group and R/S configuration of isostere in binding properties of HIV-1 protease inhibitors. PubMed. [Link]
Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Diva-portal.org. [Link]
Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]
Novel propranolol synthesis method. (2015).
Novel Transforming Growth Factor-Beta Receptor 1 Antagonists through a Pharmacophore-Based Virtual Screening Approach. (2018). PMC. [Link]
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. [Link]
Enantioselective synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
Asymmetric biomimetic transamination of α-keto amides to peptides. (2021). PubMed Central. [Link]
Ghosh, A. K., et al. (2016). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope. PubMed Central. [Link]
Frishman, W. H. (1982). Beta-adrenergic receptor blockers. Adverse effects and drug interactions. Hypertension. [Link]
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2012). ProQuest. [Link]
Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. (1974). PubMed. [Link]
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]
Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. (1987). PubMed. [Link]
Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study. (2020). PMC. [Link]
Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. (2018). Chinese Journal of Organic Chemistry. [Link]
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]
Catalytic Asymmetric Synthesis of α-Amino Acids. (2004). ACS Publications. [Link]
Examples of β-amino alcohol drugs. (n.d.). ResearchGate. [Link]
Synthesis of the asthma drug salbutamol laboratory procedure. (2016). YouTube. [Link]
STUDIES ON THE CHEMISTRY OF PACLITAXEL. (1998). VTechWorks. [Link]
Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). University of Greifswald. [Link]
Discovery and development of beta-blockers. (n.d.). Wikipedia. [Link]
Effect of hydroxyl group configuration in hydroxyethylamine dipeptide isosteres on HIV protease inhibition. Evidence for multiple binding modes. (1995). PubMed. [Link]
Application Note: Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride from Isobutylene Oxide
[1] Abstract This application note details the optimized protocol for the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride via the aminolysis of isobutylene oxide. This -amino alcohol scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details the optimized protocol for the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride via the aminolysis of isobutylene oxide. This
-amino alcohol scaffold is a critical intermediate in the synthesis of beta-blockers and various pharmaceutical agents.[1] The protocol emphasizes a "Safety-First" approach to handling volatile epoxides and amines, utilizing pressure-controlled conditions to ensure high yield and regiochemical purity.[1]
Reaction Mechanism & Strategic Analysis
The Chemistry: Regioselective Ring Opening
The synthesis relies on the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by ethylamine.[1] This reaction follows an
mechanism , where the nucleophile (ethylamine) attacks the epoxide ring.
Regioselectivity: The reaction is highly regioselective due to steric hindrance. The gem-dimethyl group at the C2 position creates a significant steric barrier, forcing the incoming amine to attack the less substituted C1 (methylene) position.
Product: This pathway exclusively yields the primary amine derivative with a tertiary alcohol, avoiding the formation of the sterically congested secondary alcohol isomer.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the critical intermediate states.
Figure 1: Reaction pathway demonstrating the regioselective attack of ethylamine at the less hindered carbon of isobutylene oxide.[1]
Critical Material Attributes (CMA) & Safety
WARNING: This protocol involves Class 1 Flammables and Carcinogenic Alkylating Agents. All operations must be performed in a functioning fume hood using spark-proof equipment.[1]
Note: A 5:1 molar excess of amine is critical to prevent the product (a secondary amine) from reacting with a second molecule of epoxide [1].
Reaction:
Seal the vessel tightly.
Allow to warm to room temperature, then heat to 60°C with stirring.
Maintain reaction for 12-16 hours .[1] Internal pressure may rise to 2-4 bar; monitor closely.[1]
Workup:
Cool the vessel to <5°C before venting. Caution: Vapors are toxic and corrosive. Vent into a scrubber containing dilute acid.
Transfer the mixture to a round-bottom flask.
Remove excess ethylamine and water via rotary evaporation (initially at atmospheric pressure, then reduced pressure).
Step 2: Purification of Free Base
Objective: Isolate pure 1-(ethylamino)-2-methylpropan-2-ol.
Distillation:
The crude residue is a viscous, pale-yellow oil.[1]
Perform fractional distillation under vacuum.
Target Fraction: Collect the fraction boiling at ~150-155°C (atmospheric equivalent) or corresponding vacuum boiling point (e.g., ~65-70°C at 15 mmHg).[1]
Yield Check: Expected yield of free base is 85-92%.[1]
Step 3: Salt Formation (Hydrochloride)
Objective: Convert the hygroscopic oil into a stable crystalline solid.
Dissolution:
Dissolve the distilled free base (10 g) in anhydrous diethyl ether (50 mL) or isopropyl alcohol (30 mL) . Ensure the solution is dry (dry over
if necessary).
Precipitation:
Cool the solution to 0°C.
Slowly bubble anhydrous HCl gas through the solution OR add 2M HCl in diethyl ether dropwise with vigorous stirring.
Continue addition until the pH of the supernatant is acidic (pH ~2) and no further precipitation occurs.
Isolation:
Filter the white crystalline solid under nitrogen (to prevent moisture absorption).
Wash the filter cake with cold anhydrous ether (2 x 20 mL).
Dry in a vacuum oven at 40°C for 6 hours.
Process Workflow Visualization
Figure 2: Step-by-step experimental workflow from reactant charging to final salt isolation.[1]
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized product, the following quality control parameters must be met.
Low Yield: Check autoclave seal. Volatility of isobutylene oxide leads to loss if not sealed immediately at 0°C.
Impurity (Bis-alkylation): If NMR shows complex multiplets in the alkyl region, the amine:epoxide ratio was too low. Increase ethylamine to 10 equivalents.
Hygroscopicity: If the salt turns to oil, it has absorbed water. Recrystallize from Ethanol/Ether and dry strictly under vacuum.
References
Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[1][2] Synthesis, 49(06), 1231-1242. Link
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 11208, Isobutylene oxide. Link[1]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Beta-amino alcohols (e.g., Propranolol, Atenolol, Ephedrine) represent a critical structural motif in pharmaceutical chemistry, particularly within adrenergic receptor antagonists (beta-blockers) and sympathomimetics. Developing a Stability-Indicating Method (SIM) for these compounds presents unique chromatographic challenges distinct from neutral small molecules.
A SIM must not only assay the Active Pharmaceutical Ingredient (API) but also unequivocally resolve it from all degradation products generated under stress.[1][2] For beta-amino alcohols, the primary challenges are:
Peak Tailing: The basic nitrogen (
) interacts strongly with residual silanols on the silica backbone of HPLC columns, causing asymmetry.
Lack of Chromophores: Some aliphatic beta-amino alcohols have weak UV absorbance, requiring low-UV detection (<210 nm) where solvent cutoffs interfere.
Oxidative Susceptibility: The amine group is prone to N-oxidation, creating polar degradants that often co-elute with the solvent front.
This guide provides a self-validating protocol to overcome these hurdles, compliant with ICH Q1A (R2) and ICH Q2 (R1) guidelines.
Mechanistic Insight: The Silanol Effect[3]
Understanding the causality of peak tailing is essential for column selection. At neutral pH, residual silanols (
) on the column stationary phase ionize to . The protonated beta-amino alcohol () engages in a secondary ion-exchange interaction with these sites, delaying mass transfer and causing tailing.
Figure 1: Mechanism of Amine-Silanol Interaction
Caption: Figure 1. The kinetic mechanism of peak tailing in basic analytes and three chemical strategies to disrupt the interaction.
Method Development Protocol
Do not rely on trial-and-error. Follow this logic tree to select your starting conditions.
Column Selection Strategy
For beta-amino alcohols, standard C18 columns often fail. Use the following hierarchy:
First Choice:Charged Surface Hybrid (CSH) C18 or Bidentate C18 . These columns have a slight positive surface charge that repels the protonated amine, sharpening the peak.
Second Choice:Polar-Embedded (Amide/Carbamate) Group . These shield silanols and provide unique selectivity for polar degradants (N-oxides).
Third Choice:Pentafluorophenyl (PFP) . Excellent for separating positional isomers and halogenated beta-blockers.
Mobile Phase Optimization
The pH must control the ionization state of both the analyte and the silanols.
Only with Hybrid Silica. Keeps amine neutral (), eliminating ionic interaction.
Organic Modifier
Methanol vs. Acetonitrile
Methanol is protic and often masks silanols better than aprotic ACN, reducing tailing for amines.
Additives
0.1% TFA or 0.1% TEA
TFA acts as an ion-pairing agent (sharper peaks, but MS suppression). TEA competes for silanol sites (older method).
Forced Degradation Protocol (Stress Testing)
To prove the method is "Stability-Indicating," you must degrade the sample and verify that the API peak is spectrally pure (using Diode Array Detector - DAD) and resolved from degradants.
Figure 2: Forced Degradation Workflow
Caption: Figure 2. Step-by-step workflow for generating and analyzing forced degradation samples.
Specific Degradation Pathways for Beta-Amino Alcohols
Oxidation: The secondary amine is the weak link. Expect N-oxide formation (elutes earlier than API) and potentially dealkylation (cleavage of the isopropyl/alkyl group).
Acid/Base: Generally stable, but if the molecule contains an ester or amide side chain (e.g., Esmolol), rapid hydrolysis will occur. The core beta-amino alcohol backbone is robust to hydrolysis.
Case Study Protocol: "Model Beta-Blocker"
Objective: Develop a SIM for a generic beta-amino alcohol (pKa 9.5).
Chromatographic Conditions:
Column: XBridge C18 or CSH C18 (150 x 4.6 mm, 3.5 µm).
Wavelength: 220 nm (Low UV required for aliphatic chain detection) and 270 nm (Aromatic ring).
Derivatization of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride for GC analysis
APPLICATION NOTE Abstract This application note provides a comprehensive protocol for the chemical derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of 1-(Ethylamino)-2-methylpropan-2-ol...
Author: BenchChem Technical Support Team. Date: February 2026
APPLICATION NOTE
Abstract
This application note provides a comprehensive protocol for the chemical derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Due to its polar functional groups (a secondary amine and a tertiary alcohol), the parent compound exhibits poor chromatographic behavior, characterized by low volatility and thermal instability. Derivatization is an essential step to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][2][3][4] This guide details a validated silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and an acylation method using N-methyl-bis(trifluoroacetamide) (MBTFA), explaining the rationale behind reagent selection and optimization of reaction conditions.
Introduction: The Rationale for Derivatization
1-(Ethylamino)-2-methylpropan-2-ol is a chemical compound containing both a secondary amine and a tertiary alcohol functional group. These polar moieties, particularly the hydroxyl (-OH) and amine (-NH) groups, are prone to hydrogen bonding. This intermolecular interaction significantly raises the boiling point and reduces the volatility of the molecule, making it unsuitable for direct analysis by gas chromatography (GC).[2][5] Furthermore, the presence of active hydrogens can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and low sensitivity.[1][2]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[2][3][4] The primary goals of derivatizing 1-(Ethylamino)-2-methylpropan-2-ol are:
To Increase Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar groups (e.g., trimethylsilyl or trifluoroacetyl), intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.[1][2]
To Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC elution, preventing on-column degradation.[1][6][7]
To Improve Chromatographic Resolution and Sensitivity: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the signal-to-noise ratio, thereby lowering the limit of detection.[8]
This note will focus on two robust derivatization strategies: silylation and acylation, providing detailed protocols for each.[1][8]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
N-methyl-bis(trifluoroacetamide) (MBTFA)
Pyridine (Anhydrous, ≥99.8%)
Ethyl Acetate (GC Grade, ≥99.5%)
Methanol (HPLC Grade, ≥99.9%)
Deionized Water (18.2 MΩ·cm)
Nitrogen Gas (High Purity, 99.999%)
Equipment
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Autosampler Vials (2 mL) with PTFE-lined caps
Heating block or water bath
Vortex mixer
Micro-syringes
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][3][9] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures the efficient derivatization of both the amine and the sterically hindered tertiary alcohol.[9][10][11]
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 1 mg of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride into a 2 mL autosampler vial.
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and an acid scavenger, neutralizing the HCl byproduct of the reaction.[9][10][12]
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[12]
Cooling & Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Causality Behind Choices:
BSTFA + TMCS: BSTFA is highly reactive towards hydroxyl and amine groups.[9][10] The 1% TMCS is crucial for catalyzing the silylation of the sterically hindered tertiary alcohol, ensuring a complete reaction.[9][10][11]
Pyridine: As a base, it neutralizes the liberated HCl, driving the equilibrium towards the formation of the TMS-derivative.[10]
Heating at 70°C: This provides the necessary activation energy to overcome the steric hindrance at the tertiary alcohol and ensures the reaction proceeds to completion in a reasonable timeframe.[12][13]
Protocol 2: Acylation with MBTFA
Acylation involves the introduction of an acyl group (in this case, trifluoroacetyl) to the active sites of the molecule.[10] MBTFA is a potent acylating agent that readily reacts with primary and secondary amines.[2][11] The resulting trifluoroacetylated derivative is highly volatile and exhibits excellent chromatographic properties.
Step-by-Step Protocol:
Sample Preparation: Weigh 1 mg of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride into a 2 mL autosampler vial.
Solvent Addition: Add 200 µL of Ethyl Acetate to the vial.
Reagent Addition: Add 100 µL of MBTFA.
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 20 minutes.[13]
Cooling & Analysis: Cool the vial to room temperature. Inject 1 µL of the reaction mixture into the GC-MS.
Causality Behind Choices:
MBTFA: This reagent is highly reactive towards the secondary amine, forming a stable trifluoroacetamide. Its byproducts are volatile and do not interfere with the chromatography.[2][11]
Ethyl Acetate: A common solvent for acylation reactions that is compatible with GC analysis.
Heating at 60°C: Provides sufficient energy for the reaction without causing degradation of the analyte or reagent.[13]
GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
Parameter
Value
GC System
Agilent 8890 GC with 5977B MSD or equivalent
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature
250°C
Injection Mode
Splitless
Injection Volume
1 µL
Carrier Gas
Helium, Constant Flow at 1.2 mL/min
Oven Program
Initial 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold 5 min
MSD Transfer Line
280°C
MS Ion Source
230°C
MS Quadrupole
150°C
Scan Range
m/z 40-550
Ionization Mode
Electron Ionization (EI) at 70 eV
Visualization of Workflows
Silylation Workflow
Caption: Silylation workflow for 1-(Ethylamino)-2-methylpropan-2-ol.
Acylation Workflow
Caption: Acylation workflow for 1-(Ethylamino)-2-methylpropan-2-ol.
Expected Results and Discussion
Upon successful derivatization, the resulting TMS or TFA derivatives of 1-(Ethylamino)-2-methylpropan-2-ol will be amenable to GC-MS analysis. A sharp, symmetrical peak corresponding to the derivatized analyte should be observed in the total ion chromatogram. The mass spectrum of the derivative will be crucial for structural confirmation.
TMS-Derivative: Expect a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of methyl groups (M-15) and the trimethylsilyl group.[1][14] The fragmentation pattern will be indicative of the silylated structure.
TFA-Derivative: The trifluoroacetyl derivative will also show a distinct molecular ion and fragmentation pattern. The presence of the CF3 group will result in characteristic mass fragments.
It is imperative to run a reagent blank (all reagents except the analyte) to identify any potential interferences from the derivatizing agents or solvents. The choice between silylation and acylation may depend on the specific analytical requirements, such as the presence of other interfering substances in the sample matrix. BSTFA is generally better for sterically hindered compounds, while MBTFA can facilitate the separation of isomers.[14]
Trustworthiness and Self-Validation
To ensure the validity of this protocol, the following steps are recommended:
Method Blank: Analyze a sample containing only the derivatization reagents and solvent to check for contamination or side-reaction products.
Positive Control: Derivatize and analyze a certified reference standard of 1-(Ethylamino)-2-methylpropan-2-ol to confirm retention time and mass spectrum.
Spiked Sample: Spike a matrix blank with a known amount of the analyte and perform the entire procedure to assess recovery and potential matrix effects.
Linearity: Prepare a calibration curve with at least five concentration levels to demonstrate the quantitative performance of the method.
By incorporating these quality control measures, the reliability and accuracy of the analytical results can be assured.
References
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]
Derivatization for Gas Chromatography. Phenomenex. [Link]
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed. [Link]
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]
GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. [Link]
General Silylation Procedures. Gelest Technical Library. [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). The Pharma Innovation. [Link]
LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. MDPI. [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]
Technical Monograph: Application of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride in Polymer Architectures
[1][2][3][4] Executive Summary: The Steric Advantage In the landscape of amino-alcohol building blocks, 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl) occupies a unique niche defined by steric hindrance and d...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary: The Steric Advantage
In the landscape of amino-alcohol building blocks, 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl) occupies a unique niche defined by steric hindrance and differential reactivity .[1][2][3][4] Unlike linear amino alcohols (e.g., ethanolamine), EMP possesses a bulky tertiary alcohol group adjacent to a secondary amine.[4]
For the polymer chemist, this structure offers three critical mechanistic advantages:
Latent Reactivity: The steric bulk of the gem-dimethyl group alpha to the hydroxyl reduces the rate of urethane formation, extending pot-life in polyurethane systems.[2][3][4]
Selectivity: The significant reactivity difference between the secondary amine and the hindered tertiary alcohol allows for stepwise polymerization (e.g., forming linear prepolymers via urea linkages before crosslinking via urethane linkages).[3][4]
Hydrolytic Stability: When used to synthesize methacrylamide monomers, the resulting polymers exhibit superior resistance to hydrolysis compared to ester-based analogs, making them ideal for long-term biomedical implants.[2][3][4]
This guide details the protocols for processing EMP-HCl from its stable salt form into high-performance polymer networks.[1][2][3][4]
Highly soluble in water, methanol; Sparingly soluble in acetone (salt form)
pKa (Calculated)
~9.8 (Amine)
Safety Advisory: While the HCl salt is a stable solid, the liberated free base is a corrosive liquid. All protocols below involving base neutralization require a fume hood and nitrile gloves.
Critical Pre-Step: Liberation of the Free Base
Most polymer applications (Epoxy curing, Polyurethane synthesis) require the nucleophilic free amine, not the ammonium salt. The HCl salt is the preferred storage form due to oxidative stability, but it must be neutralized prior to use.
Dissolution: Dissolve 10.0 g of EMP-HCl in 15 mL of deionized water in a small Erlenmeyer flask. The solution will be slightly acidic.[2][3][4]
Neutralization: Slowly add 20 mL of 4M NaOH while stirring on an ice bath. Monitor pH; ensure pH > 12.[2][3][4] The solution may become cloudy as the organic free base separates.[3][4]
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). The amino alcohol will partition into the organic phase.[3][4]
Note: The tertiary alcohol increases organic solubility compared to simple ethanolamines.[2][3][4]
Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes.
Isolation: Filter off the desiccant and remove the solvent via rotary evaporation at 40°C (mild vacuum initially, then high vacuum).[3][4]
EMP is a potent accelerator for anhydride-cured epoxy resins.[1][2][3][4][5] The tertiary alcohol acts as a hydrogen-bond donor to open the epoxide ring, while the secondary amine reacts directly.[3][4] The steric hindrance of the tertiary alcohol prevents premature gelation at room temperature (latency), a common issue with unhindered amino alcohols.[4]
Protocol B: Formulation of a High-Latency Epoxy Adhesive[1][2][3][4]
Target: One-pot epoxy adhesive with >24h pot life at 25°C, curing at 120°C.
Formulation Table:
Component
Function
Parts per Hundred Resin (phr)
DGEBA Epoxy (EEW ~190)
Base Resin
100.0
MTHPA (Methyltetrahydrophthalic anhydride)
Hardener
85.0
EMP (Free Base)
Latent Accelerator
2.0 - 4.0
Workflow:
Pre-mixing: Disperse EMP (from Protocol A) into the MTHPA hardener.[2][3][4] Stir at 40°C for 15 minutes to ensure homogeneity. The hindered amine will not react rapidly with the anhydride at this temperature.[3][4]
Compounding: Add the Hardener/EMP mix to the DGEBA resin.[2][3][4] Degas under vacuum (-0.1 MPa) for 10 minutes.
Curing Profile:
Stage 1: 80°C for 1 hour (Gelation).
Stage 2: 120°C for 2 hours (Crosslinking).
Mechanism of Action:
The diagram below illustrates how the EMP molecule activates the epoxide ring.[3][4]
Figure 1: Mechanism of epoxy activation.[2][3][4] The tertiary alcohol facilitates ring-opening via hydrogen bonding, but the methyl groups (steric bulk) retard the kinetics at room temperature, providing latency.
Application II: Synthesis of Thermo-Responsive Methacrylamides
Reacting EMP with methacryloyl chloride yields a functional monomer: N-ethyl-N-(2-hydroxy-2-methylpropyl)methacrylamide .[1][2][3][4] This monomer is valuable for "smart" hydrogels.[2][3][4] The tertiary alcohol provides a hydrophilic moiety that does not hydrolyze, unlike esters.[4]
Rationale: We target the amine for the polymerizable handle, leaving the tertiary alcohol pendant to tune the Lower Critical Solution Temperature (LCST) of the final polymer.
Biphasic Setup: In a 500 mL round-bottom flask, dissolve EMP-HCl in 50 mL water. Add 100 mL DCM. Cool to 0°C.[2][3][4]
Acylation: Add the K₂CO₃ solution and Methacryloyl Chloride simultaneously dropwise over 1 hour, maintaining temperature <5°C. Vigorous stirring is essential.
Chemistry Note: The secondary amine reacts much faster than the tertiary alcohol.[3][4] The steric hindrance of the alcohol protects it from esterification under these mild conditions.[3][4]
Separation: Separate the organic layer.[2][3][4] Wash with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.[2][3][4]
Purification: Dry over MgSO₄ and evaporate solvent.
Result: A viscous oil or low-melting solid.[1][2][3][4] This monomer can be polymerized (using AIBN initiator) to form hydrogels with high hydrolytic stability suitable for implantable drug delivery systems.[2][3][4]
References & Authority
The protocols above are synthesized based on standard functional group transformations in polymer science, specifically adapting methodologies for hindered amino-alcohols.[2][3][4]
Compound Data: PubChem. 1-(Ethylamino)-2-methylpropan-2-ol.[1][2][3][4] National Library of Medicine.[2][3][4] Link[2][3][4]
Epoxy Chemistry: Amine Curing Agents for Epoxy Resins. ThreeBond Technical News. Link
Functional Monomer Synthesis: Synthesis of Methacrylate-Based Functional Monomers. ResearchGate (General methodology for amino-methacrylates).[1][2][3][4] Link
Smart Polymers: pH Responsive Polymers with Amino Acids in the Side Chains. ResearchGate. Link
Safety Data: BLD Pharm. SDS for 2-(Ethylamino)-2-methylpropan-1-ol (Isomer/Analog safety data for reference). Link
Disclaimer: This application note is for research purposes only. Optimization of formulations is required for specific industrial requirements.
Application Notes & Protocols for In Vitro Cytotoxicity Assays of Novel Amino Alcohols
Introduction: The Critical Role of Early Cytotoxicity Profiling for Novel Amino Alcohols Amino alcohols are a pivotal class of organic compounds, featuring prominently as chiral building blocks and key synthons in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Early Cytotoxicity Profiling for Novel Amino Alcohols
Amino alcohols are a pivotal class of organic compounds, featuring prominently as chiral building blocks and key synthons in the synthesis of numerous pharmaceutical agents.[1] Their structural versatility makes them a frequent motif in novel chemical entities (NCEs) targeting a wide array of therapeutic areas. However, as with any NCE, a thorough understanding of their potential toxicity is a prerequisite for further development.[2] Early-stage in vitro cytotoxicity testing is a fundamental component of the drug discovery workflow, providing essential data to rank compounds, identify potential liabilities, and guide structure-activity relationship (SAR) studies toward safer and more efficacious candidates.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust, multi-parametric in vitro cytotoxicity assessment for novel amino alcohols. We will move beyond single-endpoint assays to construct a narrative of a compound's effect on cellular health, elucidating not just if a compound is toxic, but beginning to explore how. The causality behind our tiered experimental approach is to build a decision-making tree: initial screening assays identify cytotoxic "hits," which are then subjected to more detailed mechanistic assays to understand the underlying mode of cell death. This strategy ensures a resource-efficient and scientifically rigorous evaluation.
A Tiered Approach to Cytotoxicity Assessment
A self-validating cytotoxicity screening cascade relies on the principle of orthogonal testing—using multiple assays that measure different cellular health parameters. This approach minimizes the risk of false positives or negatives that can arise from compound interference with a single assay chemistry and provides a more holistic view of the cytotoxic mechanism.[3] For novel amino alcohols, whose mechanisms can involve oxidative stress, a multi-assay strategy is particularly insightful.[5]
Our recommended workflow begins with two primary screening assays that assess metabolic activity and membrane integrity, respectively. Compounds that demonstrate significant activity in these primary screens are then advanced to secondary assays to investigate specific cell death pathways, such as apoptosis and the induction of oxidative stress.
Caption: Tiered workflow for in vitro cytotoxicity assessment of novel amino alcohols.
Part 1: Primary Cytotoxicity Screening
The initial goal is to determine the concentration at which a novel amino alcohol elicits a toxic response, typically expressed as the half-maximal inhibitory concentration (IC50).[6] We employ two widespread, robust, and cost-effective assays for this purpose.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2] This assay is a cornerstone for initial screening due to its high throughput and sensitivity.[9]
Caption: Mechanism of the MTT cytotoxicity assay.
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Compound Treatment: Prepare a serial dilution of the novel amino alcohol in culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO or PBS) and untreated controls.[10]
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light.
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity. This assay is an excellent orthogonal partner to the MTT assay because it measures a distinct cytotoxic event—cell death via necrosis or late-stage apoptosis.
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
Establish Controls: It is critical to include three types of controls:
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
High Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.
Background Control: Culture medium alone to measure background LDH activity in the serum.
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
Data Acquisition: Read the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
Part 2: Secondary Mechanistic Assays
If a novel amino alcohol demonstrates a dose-dependent cytotoxic effect in the primary screens, the next logical step is to investigate the potential mechanism of cell death. This provides invaluable information for lead optimization and safety assessment.
Reactive Oxygen Species (ROS) Assay
Some amino alcohols have been shown to induce cytotoxicity through processes that generate oxygen free radicals.[5] Reactive Oxygen Species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻), that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. A common method to detect intracellular ROS involves using a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the novel amino alcohol as described previously. It is crucial to include a positive control, such as tert-butyl hydroperoxide (TBHP), to induce ROS production.
Probe Loading: After the desired treatment duration, remove the medium and wash the cells once with warm PBS or HBSS.
Staining: Add 100 µL of a 10 µM H₂DCF-DA working solution (diluted in serum-free medium or PBS) to each well.
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
Data Acquisition: Remove the H₂DCF-DA solution and add 100 µL of PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.
Caspase-3/7 Activity Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is a distinct and highly regulated process. A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving key cellular substrates and dismantling the cell. Caspase activity assays typically use a substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3) linked to a reporter molecule (a chromophore, pNA, or a fluorophore, AMC). When the caspase cleaves the substrate, the reporter is released, generating a measurable signal.
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the amino alcohol for the desired time. Include a positive control for apoptosis, such as staurosporine.
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Part 3: Data Presentation, Analysis, and Interpretation
Data Summary Tables
For reproducible and robust results, careful optimization of assay parameters is essential.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
Cell Line Type
Adherent/Suspension
Seeding Density (cells/well)
Notes
HeLa (Cervical Cancer)
Adherent
5,000 - 10,000
Ensure cells are in logarithmic growth phase.
A549 (Lung Cancer)
Adherent
8,000 - 15,000
Can be sensitive to confluency; do not overgrow.
Jurkat (T-cell Leukemia)
Suspension
20,000 - 50,000
Ensure even suspension before plating.
| HepG2 (Hepatoma) | Adherent | 10,000 - 20,000 | Often used for liver toxicity studies. |
Table 2: Essential Controls for Cytotoxicity Assays
Assay
Control Type
Purpose
Expected Outcome
MTT
Untreated Cells
Baseline metabolic activity (100% viability)
High absorbance
Vehicle Control
Effect of the compound's solvent
Absorbance similar to untreated
Medium Blank
Background absorbance of medium and MTT
Low absorbance
LDH
Spontaneous Release
Natural cell death in culture
Low absorbance
Maximum Release
Lysis of all cells (100% cytotoxicity)
High absorbance
Medium Background
LDH present in the culture serum
Very low absorbance
ROS
Untreated Cells
Baseline ROS levels
Low fluorescence
Positive Control (TBHP)
To validate that the assay can detect ROS
High fluorescence
Caspase
Untreated Cells
Baseline caspase activity
Low signal
| | Positive Control (Staurosporine) | To validate that the assay can detect apoptosis | High signal |
Data Analysis: Calculating the IC50 Value
The IC50 value is the concentration of a compound that inhibits a measured biological process by 50%. It is the most common metric for quantifying the potency of a cytotoxic agent.
Data Normalization: Convert the raw absorbance/fluorescence/luminescence data into percentage viability or percentage cytotoxicity.
Dose-Response Curve: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.
Non-linear Regression: Use a software package (e.g., GraphPad Prism, R, or an online calculator) to fit the data to a sigmoidal dose-response (variable slope) equation. This will provide the IC50 value.
Interpreting the Results
By integrating the data from the tiered assay approach, a mechanistic hypothesis can be formed:
High LDH release with a corresponding decrease in MTT signal: Suggests necrosis or late-stage apoptosis, where membrane integrity is compromised.
Decrease in MTT signal without significant LDH release: May indicate a cytostatic effect (inhibition of proliferation) or early-stage apoptosis where the cell membrane is still intact.
Positive Caspase-3/7 signal: Strongly indicates that the compound induces apoptosis.
Increase in ROS signal: Suggests that oxidative stress is a component of the cytotoxic mechanism.
A compound that induces caspase activity and a subsequent increase in LDH release over time is likely causing apoptosis, which progresses to secondary necrosis. A compound that causes a rapid and high LDH release without significant caspase activation is likely inducing primary necrosis.
References
Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(4), 417-424. [Link]
Desu, V., et al. (2015). In vitro cytotoxicity of β amino alcohols on different human cell lines. ResearchGate. [Link]
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
Biswas, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
Czarnecka, M., et al. (2021). Current View on the Mechanisms of Alcohol-Mediated Toxicity. International Journal of Molecular Sciences. [Link]
Riss, T. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
Rodrigues, L. P., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules. [Link]
Xu, J. J., et al. (2015). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Protocols in Toxicology. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
CLYTE. (2024). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research. [Link]
Miyamoto, S., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]
Kumar, P., et al. (2018). The lactate dehydrogenase assay. Methods in Molecular Biology. [Link]
Technical Support Center: Managing Hygroscopicity of Amino Alcohol Hydrochlorides
Role: Senior Application Scientist Topic: Stabilization and Handling of Deliquescent Amine Salts ID: TSC-AAH-001 Introduction: The "Wet Solid" Paradox As researchers, we often encounter the frustration of opening a conta...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Topic: Stabilization and Handling of Deliquescent Amine Salts
ID: TSC-AAH-001
Introduction: The "Wet Solid" Paradox
As researchers, we often encounter the frustration of opening a container of a crucial amino alcohol hydrochloride (e.g., Tris-HCl, Ethanolamine HCl, or novel pharmaceutical intermediates) only to find a sticky paste or a solid block instead of a free-flowing powder.
The Science of the Problem:
Amino alcohol hydrochlorides are prone to deliquescence . This occurs because the crystal lattice energy of the salt is lower than the hydration energy released when water molecules bind to the ions. When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the solid spontaneously absorbs atmospheric moisture until it dissolves in its own sorbed water, forming a saturated solution.[1] For many amine HCl salts, the CRH is surprisingly low (often <40% RH), making standard lab conditions (typically 40–60% RH) actively destructive.
This guide provides the protocols to rescue current samples, prevent future degradation, and re-engineer the chemistry for long-term stability.
Module 1: The Diagnostic & Rescue (Troubleshooting)
Q: My reagent has turned into a sticky "puck" or liquid. Is it ruined?
A: Not necessarily. If the compound is chemically stable in water (hydrolysis-resistant), it is likely physically altered but chemically intact. However, do not attempt to scrape or chip it out , as this introduces static and contamination risks.
Protocol A: The "Solvent Rescue" (Gravimetric Dissolution)
Use this when the solid cannot be weighed directly.
Tare the entire container: Weigh the bottle containing the wet solid with its cap off.
Solubilize in situ: Add a known mass of a compatible anhydrous solvent (e.g., Methanol, Ethanol, or Water if immediate use is intended) directly into the reagent bottle.
Dissolve: Swirl or sonicate until the solid is fully dissolved.
Re-weigh: Weigh the bottle + solution.
Calculate Concentration:
(Note: You must know the original mass of the solid listed on the label. If the bottle was partially used without tracking, this method is invalid, and the sample must be discarded or recrystallized.)
Module 2: Handling & Weighing Protocols
Q: How do I weigh a hygroscopic amine HCl without it gaining mass on the balance?
A: You must minimize the "exposure window." Standard weighing boats are insufficient because the large surface area accelerates moisture uptake.
Protocol B: The "Difference by Weighing" Method
Required for analytical precision (<1% error).
Dry the Environment: If possible, place the balance in a glove box or a low-humidity enclosure (<20% RH). If not, work rapidly.
Prepare the Vessel: Use a glass weighing bottle with a ground-glass stopper. Dry it in an oven at 105°C and cool in a desiccator before use.
The Transfer Logic:
Place the capped weighing bottle containing your bulk solid on the balance. Tare/Zero.
Remove the bottle, take off the cap, and transfer an estimated amount to your reaction vessel.
Immediately recap the weighing bottle.
Place the weighing bottle back on the balance.
The negative mass displayed is the exact amount transferred.
Why this works: You are measuring the loss from the protected source, not the gain on an exposed pan.
Visualization: The Hygroscopic Handling Workflow
Figure 1: Decision matrix for handling hygroscopic solids based on environmental relative humidity (RH).
Module 3: Formulation & Salt Selection (Root Cause Solutions)
Q: We are in early development. Can we avoid HCl salts entirely?
A: Yes, and you often should. While HCl is the most common counter-ion due to cost and history, it is frequently the worst choice for hygroscopicity.
The "Counter-Ion Switch" Strategy:
To reduce hygroscopicity, you must increase the lattice energy or reduce the solubility of the salt. Switching from a small, high-charge-density anion (Chloride) to a larger, organic anion often stabilizes the solid.
Counter-Ion
Hygroscopicity Risk
Mechanism of Action
Hydrochloride (HCl)
High
High hydration energy; often breaks lattice easily.
Mesylate
High
Very soluble; often deliquescent.
Fumarate
Low
Forms hydrogen-bonded networks; higher lattice energy.
Succinate
Low
Similar to fumarate; often non-hygroscopic.
Tosylate
Low/Moderate
Large hydrophobic group repels moisture.
Protocol C: Hydrophobic Ion Pairing (HIP)
If changing the salt is not possible, consider Hydrophobic Ion Pairing .
React your amino alcohol with a hydrophobic counter-ion (e.g., Naphthoate or Stearate).
This "masks" the charge and creates a lipophilic shell around the amine, drastically reducing water uptake.
Visualization: Salt Selection Logic
Figure 2: Strategic pathway for selecting counter-ions to mitigate hygroscopicity during formulation.
Module 4: Storage & Maintenance
Q: What is the Critical Relative Humidity (CRH) for my salt?
A: The CRH is the humidity level where the salt begins to absorb water from the air.
Rule of Thumb: Keep storage conditions 10% below the CRH .
Primary Container: Glass or HDPE with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.
Secondary Container: Place the bottle inside a desiccator containing Phosphorus Pentoxide (
) or Active Silica Gel .
Note:
is the gold standard for amine salts as it chemically traps water, achieving near 0% RH.
References
Gombas, A. et al. (2015). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics. Link
Hiami, A. (2023). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Scilit. Link
University of British Columbia . Weighing Hygroscopic Samples - Analytical Chemistry Guide. Link
FDA/USP . USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Link
Kumar, L. et al. (2012). Salt Selection in Drug Development: A Smart Approach. Journal of Pharmacy and Bioallied Sciences. Link
Technical Support Center: Thermal Stability of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride
Introduction This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl). Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl). While specific peer-reviewed thermal degradation data for this compound is not extensively available, this document provides a framework for troubleshooting common issues and establishing a robust stability testing protocol. The principles and methodologies outlined are based on established knowledge of the thermal behavior of amino alcohol hydrochlorides and industry best practices for pharmaceutical stability analysis.[1][2][3]
The guide will address potential challenges encountered during experimental work, offering scientifically grounded explanations and actionable solutions. Our approach emphasizes building self-validating experimental systems to ensure the integrity and reliability of your findings.
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your research.
Question 1: My HPLC analysis of a heat-stressed sample of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride shows multiple new, unexpected peaks. How do I begin to identify these degradants?
Answer:
The appearance of new peaks in your chromatogram is a clear indicator of degradation. A systematic approach is crucial for identification.
Causality: Elevated temperatures can provide the activation energy for various degradation pathways in amino alcohol hydrochlorides.[4] Potential reactions include oxidation, dehydration, or rearrangement. The hydrochloride salt itself can also influence the degradation profile.
Troubleshooting Workflow:
Forced Degradation Study: If you haven't already, perform a comprehensive forced degradation study.[5][6] This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradants. This will help you determine if the peaks you're seeing are specific to thermal stress.
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent compound and the new peaks will provide the molecular weights of the degradation products, offering the first clues to their structures.
Tandem MS (MS/MS): Fragmenting the ions of the new peaks in the mass spectrometer (MS/MS) will reveal their structural components, which can be pieced together to propose a chemical structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradants.[7]
Question 2: I am observing a change in the physical appearance (e.g., color change, clumping) of my solid 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride upon storage at elevated temperatures, but my HPLC results show minimal degradation. What could be happening?
Answer:
This discrepancy often points to physical instability or degradation to non-UV active species.
Causality:
Polymorphic Transition: The compound may be undergoing a change in its crystal structure (polmorphism), which can alter its physical properties without changing its chemical identity.
Hygroscopicity: The material might be absorbing moisture from the atmosphere, leading to clumping. This can be exacerbated at higher temperatures.
Formation of Volatile or Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs UV light at the wavelength you are using for detection, or they may be volatile and lost during sample preparation.
Troubleshooting Steps:
Thermal Analysis:
Differential Scanning Calorimetry (DSC): This technique can detect thermal events like melting, crystallization, and polymorphic transitions.[1] A change in the DSC thermogram of the heat-stressed sample compared to a reference standard would suggest a physical change.
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[1] Mass loss at temperatures below the melting point could indicate the loss of volatiles or water.
Alternative Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradants are suspected, GC-MS is a more appropriate analytical technique.
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): If your degradants lack a UV chromophore, using a universal detector like a CAD or ELSD with your HPLC can help visualize all non-volatile components.
Question 3: My stability study shows significant degradation of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride in solution at 40°C, but it appears stable as a solid at the same temperature. Why is there such a difference?
Answer:
The stability of a compound can be significantly different in the solid state versus in solution.
Causality:
Increased Molecular Mobility: In solution, molecules have greater freedom of movement, which increases the frequency of collisions and the likelihood of degradation reactions.
Solvent Effects: The solvent can act as a reactant or catalyst in degradation pathways. For example, hydrolysis is a common degradation route in aqueous solutions.
pH Effects: The pH of the solution can dramatically influence the rate and mechanism of degradation, especially for a compound with an amine functional group.
Investigative Strategy:
pH-Rate Profile: Conduct a stability study in buffered solutions across a range of pH values to determine the pH of maximum stability.
Solvent Screening: If the formulation allows, investigate the stability in different solvents (e.g., protic vs. aprotic, polar vs. non-polar) to understand the role of the solvent in the degradation process.
Solid-State Characterization: Ensure your solid-state stability assessment includes characterization for physical changes as described in the previous question.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for a thermal stability study of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride?
For a solid-state study, a common starting point is to store samples at elevated temperatures such as 40°C, 60°C, and 80°C.[8] For solutions, initial studies might begin at 25°C and 40°C. The duration of the study will depend on the observed rate of degradation.
Q2: What are the likely thermal degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride?
Based on its structure, potential degradation pathways could include:
Dehydration: The tertiary alcohol could lose a molecule of water to form an alkene.
Oxidation: The secondary amine could be oxidized.
N-dealkylation: The ethyl group could be cleaved from the nitrogen atom.
Cyclization: Intramolecular reactions are possible, potentially leading to cyclic ethers or other heterocyclic structures.[9]
Q3: How should I store 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride to minimize thermal degradation?
Based on general principles for chemical stability, it is advisable to store the compound in a well-sealed container, protected from light, in a cool and dry place.[10][11] For long-term storage, refrigeration (2-8°C) is a common practice for thermally sensitive compounds.
Q4: Are there any specific excipients that might accelerate the thermal degradation of this compound?
Experimental Protocols
Protocol 1: Isothermal Solid-State Stability Assessment by HPLC
Objective: To determine the rate of degradation of solid 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride at various temperatures.
Methodology:
Sample Preparation: Accurately weigh approximately 10 mg of the compound into several vials for each temperature point.
Storage: Place the vials in temperature-controlled stability chambers at 40°C, 60°C, and 80°C. Include a control set stored at 2-8°C.
Time Points: Pull samples for analysis at pre-determined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
Sample Analysis:
At each time point, dissolve the contents of one vial in a known volume of mobile phase to a final concentration of approximately 1 mg/mL.
Analyze by a validated stability-indicating HPLC method.[12] A typical starting point for method development would be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.
Data Analysis: Calculate the percentage of the parent compound remaining and the increase in the area of any degradation products over time.
Protocol 2: Thermal Analysis using DSC and TGA
Objective: To characterize the thermal properties and identify potential phase transitions or decomposition events.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate aluminum pan for both DSC and TGA.
DSC Analysis:
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25°C to 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
Record the heat flow to identify melting endotherms, crystallization exotherms, or other thermal events.
TGA Analysis:
Heat the sample over a similar temperature range as the DSC at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
Record the mass loss as a function of temperature to identify decomposition temperatures and the presence of volatiles.
Data Presentation
Table 1: Hypothetical Solid-State Stability Data for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride at 60°C
Time Point (Weeks)
Assay (% of Initial)
Total Impurities (%)
0
100.0
0.1
1
99.5
0.6
2
98.9
1.2
4
97.8
2.3
8
95.5
4.6
12
93.2
6.9
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting unexpected HPLC peaks.
Diagram 2: Potential Thermal Degradation Pathways
Caption: Potential thermal degradation pathways.
References
Yoshida, M. I., Gomes, E. C. L., Vianna Soares, C. D., & Oliveira, M. A. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(6), 638–647. [Link]
Al-Obaidi, H., & Buckton, G. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(15), 9036–9045. [Link]
Batinic-Haberle, I., Tovmasyan, A., Spasojevic, I., & Reboucas, J. S. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants, 10(12), 1968. [Link]
Vevelstad, S. J., Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18451–18466. [Link]
Tanthana, J., & Veaw, A. (2009). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Energy Procedia, 1(1), 1057–1064. [Link]
Vevelstad, S. J., Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(50), 45831-45845. [Link]
PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). (2R)-2-(ethylamino)propan-1-ol. Retrieved February 3, 2026, from [Link]
Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. [Link]
ResearchGate. (2025, August 9). Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. [Link]
Al-Iedani, A. A., & Al-Imam, A. H. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences, 14(1), 1-8. [Link]
Fisher Scientific. (2009, November 17). Safety Data Sheet: 2-Amino-2-methyl-propan-1-ol. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
ResearchGate. (2025, August 7). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [https://www.researchgate.net/publication/372922122_Evaluation_of_stability_of_1R2_S--2-methylamino-1-phenyl-1-propanol_hydrochloride_in_plasma_and_urine_samples-inoculated_with_Escherichia_coli_using_high-performance_liquid_chromatography_HPLC]([Link]_ chromatography_HPLC)
LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703–715. [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
Science.gov. (n.d.). forced degradation products: Topics. Retrieved February 3, 2026, from [Link]
ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Technical Support Center: Optimizing Solubility of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride Through pH Adjustment
For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and manipulating the aqueous solubility of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and manipulating the aqueous solubility of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Authored from the perspective of a seasoned application scientist, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental design effectively.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or incomplete dissolution of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride in my aqueous buffer. What is the primary cause?
The most common reason for poor solubility of an amine hydrochloride salt is a suboptimal pH environment. 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is the salt of a weak base. In its solid, crystalline form, the amine group is protonated (positively charged), which confers good aqueous solubility. However, this solubility is maintained only in an acidic to near-neutral pH range. If the pH of your solvent or buffer is too high (alkaline), the protonated amine will be deprotonated, converting to its free base form. This free base is significantly less polar and, consequently, much less soluble in water, leading to precipitation.
Q2: What is the pKa of 1-(Ethylamino)-2-methylpropan-2-ol, and how does it dictate my experimental approach?
The pKa is the pH at which 50% of the molecules are in the protonated (charged, soluble) form and 50% are in the deprotonated (neutral, less soluble) free base form. This value is the fulcrum of your solubility strategy. The Henderson-Hasselbalch equation governs the ratio of these two species at any given pH. For a weak base like this, the relationship is as follows:
pH = pKa + log([Free Base]/[Protonated Salt])
This relationship underscores a critical principle: to maintain solubility, the pH of your solution should be kept at least 1.5 to 2 pH units below the pKa. At a pH of 8.0, for instance (approximately 1.7 units below a pKa of 9.7), over 98% of the compound will be in its soluble, protonated form.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to resolving solubility challenges and ensuring the stability of your solutions.
Issue: Compound precipitates when added to a stock buffer at physiological pH (e.g., PBS at pH 7.4).
Causality: While a pH of 7.4 is well below the estimated pKa, localized pH spikes can occur as the solid dissolves, momentarily exceeding the solubility limit of the free base. This can lead to the formation of a persistent precipitate.
Self-Validating Experimental Protocol for Optimal Solubilization:
This protocol is designed to prevent localized pH fluctuations and ensure complete dissolution.
Preparation of an Acidic Stock Solution:
Step 1a: Instead of dissolving the compound directly in your final buffer, first dissolve it in deionized water or a dilute acidic solution (e.g., 10 mM HCl). This ensures the compound is in a pH environment that strongly favors the protonated, soluble form.
Step 1b: Gently vortex or sonicate the solution until all solid material is dissolved. This will create a clear, concentrated acidic stock solution.
Controlled pH Adjustment:
Step 2a: While vigorously stirring the acidic stock solution, slowly add your desired buffer (e.g., PBS) dropwise.
Step 2b: Continuously monitor the solution for any signs of turbidity or precipitation. If cloudiness appears, cease the addition of the buffer and add a small aliquot of your dilute acid to redissolve the precipitate before continuing.
Final pH Verification:
Step 3a: Once the final desired concentration and volume are reached, verify the pH of the solution using a calibrated pH meter.
Step 3b: If necessary, make final, minor pH adjustments using dilute HCl or NaOH.
Data Presentation: pH vs. Predominant Species and Expected Solubility
pH Range
Predominant Species
Expected Aqueous Solubility
Experimental Consideration
< 8.0
>98% Protonated (Cationic)
High
Optimal range for preparing stock solutions.
8.0 - 9.5
Mixed Population
Moderate to Low
Risk of precipitation increases as pH approaches pKa.
9.5 - 10.0
~50% Protonated, ~50% Free Base
Lowest
Avoid this pH range for aqueous solutions.
> 10.0
>50% Free Base (Neutral)
Very Low
The compound will likely be insoluble.
Visualization of the Solubilization Workflow
Caption: A logical workflow for the successful solubilization of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.
Q3: My compound is dissolved, but I'm observing unexpected biological effects or assay artifacts. Could pH be a factor?
Absolutely. Even if your compound remains in solution, the final pH of your experimental medium is critical. Many biological systems, particularly cell-based assays, are highly sensitive to pH changes. Adding an acidic stock solution to a weakly buffered cell culture medium can significantly lower the overall pH, leading to cellular stress, altered protein function, and misleading experimental results that are not attributable to the pharmacological action of your compound.
Trustworthiness through a Self-Validating System:
pH Measurement is Non-Negotiable: Always measure the final pH of your complete experimental medium after the addition of your compound's stock solution.
Implement a Vehicle Control: This is the most critical control to validate your observations. Prepare a "vehicle" stock solution containing the same concentration of the acid used to dissolve your compound, but without the compound itself. Add the same volume of this vehicle control to a parallel set of experiments. If you observe similar anomalous effects in the vehicle control group, it is a strong indicator that the pH shift, not your compound, is the causative agent.
Logical Relationship Diagram for Troubleshooting Assay Artifacts
Optimization
Minimizing byproduct formation in epoxide ring-opening reactions
Technical Support & Troubleshooting Center Status: Operational Operator: Senior Application Scientist Mission: To eliminate byproduct formation and maximize regiocontrol in epoxide ring-opening reactions. Introduction: T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support & Troubleshooting Center
Status: Operational
Operator: Senior Application Scientist
Mission: To eliminate byproduct formation and maximize regiocontrol in epoxide ring-opening reactions.
Introduction: The "Spring-Loaded" Trap
Welcome. You are likely here because your epoxide ring-opening reaction—theoretically a simple release of ring strain—has resulted in a mixture of regioisomers, polymerized "gunk," or unexpected carbonyls.
Epoxides are "spring-loaded" electrophiles (approx. 27 kcal/mol strain energy). While this makes them reactive, it also makes them promiscuous. They do not discriminate between your desired nucleophile, the solvent, or even their own ring-opened products.
This guide moves beyond textbook theory to address the causality of failure in the lab. We will isolate the three primary failure modes: Regiochemical Erosion , Oligomerization , and Rearrangement .
Module 1: Regioselectivity (The "Wrong Isomer" Issue)
Symptom: You observe a mixture of products where the nucleophile has attacked the "wrong" carbon (e.g., C-alpha instead of C-beta).
The Causality
Regioselectivity is a tug-of-war between Steric Control and Electronic Control . You cannot optimize this by guessing; you must dictate the mechanism (SN2 vs. SN1-like).
Basic/Neutral Conditions (Steric Control): Strong nucleophiles (alkoxides, amines, azides) follow a pure SN2 trajectory. They attack the least hindered carbon.[1][2]
Acidic Conditions (Electronic Control): Lewis or Brønsted acids protonate/complex the oxygen. This weakens the C-O bond, creating a partial positive charge on the carbon that can best stabilize it (the most substituted carbon). The nucleophile attacks there, even if it is sterically hindered.
Visualization: The Regio-Control Decision Tree
Use this logic flow to determine why your selectivity is failing.
Figure 1: Decision matrix for predicting and correcting regiochemical outcomes based on reaction conditions.
Troubleshooting Protocol: The "pH-Switch"
If you are getting mixtures:
Check the Catalyst: If using a weak nucleophile (e.g., an alcohol) with a weak acid, the mechanism is ambiguous.
The Fix: Force the mechanism.
To attack the less substituted carbon: Add a base (e.g., Et3N) to deprotonate the nucleophile, making it "strong."
To attack the more substituted carbon: Use a stronger Lewis Acid (e.g., BF3·OEt2) to maximize cationic character.
Module 2: Polymerization & Oligomerization (The "Gunk" Issue)
Symptom: Low yield of the monomeric product, high viscosity, or "streaking" on TLC plates.
The Causality
This is a stoichiometry failure.
When an epoxide ring opens, the resulting product is an alkoxide (or alcohol).[3] This product is itself a nucleophile. If the concentration of the starting epoxide is high relative to the external nucleophile, the product will attack a fresh epoxide molecule, starting a polymerization chain (Oligomerization).
Data: Impact of Nucleophile Equivalents on Oligomer Formation
Model Reaction: Propylene oxide + Methanol (catalyzed)
Nucleophile Equivalents
Product Yield (%)
Dimer/Oligomer (%)
Reaction Rate
1.0 eq
65%
30%
Fast
2.0 eq
82%
15%
Moderate
5.0 eq
94%
< 3%
Moderate
10.0 eq
>98%
Trace
Slow (Dilution effect)
Protocol: High-Dilution Slow-Addition (HDSA)
To stop polymerization, you must ensure the epoxide always encounters the external nucleophile, never another epoxide.
Step-by-Step Workflow:
Charge the Pot: Place the Nucleophile (5–10 equivalents) and Catalyst in the reaction flask.
Dilute the Epoxide: Dissolve the epoxide in a non-reactive solvent (e.g., DCM, THF) at 0.1 M concentration.
Slow Addition: Add the epoxide solution to the Nucleophile pot dropwise over 1–2 hours.
Why? This keeps the instantaneous concentration of epoxide near zero relative to the nucleophile.
Quench: Immediately quench upon completion to prevent the product (now accumulated) from reacting further.
Module 3: The Meinwald Rearrangement (The "Hidden" Carbonyl)
Symptom: You isolated a product with the correct mass, but the NMR shows a carbonyl (C=O) peak instead of an alcohol.
The Causality
You used a strong Lewis Acid (e.g., BF3, AlCl3) without a sufficiently reactive nucleophile. Instead of opening the ring, the Lewis Acid triggered a hydride or alkyl shift, isomerizing the epoxide into a ketone or aldehyde. This is the Meinwald Rearrangement .
Visualization: The Rearrangement Trap
Figure 2: Mechanistic divergence between desired ring opening and Meinwald rearrangement.
Troubleshooting Guide
Avoid: BF3·OEt2 if you have a poor nucleophile.
Alternative: Use milder Lewis Acids like Lanthanide triflates (Yb(OTf)3) or switch to basic conditions if the substrate allows.
Check: Ensure your nucleophile is soluble. If the nucleophile precipitates out, the epoxide is left alone with the Lewis Acid, guaranteeing rearrangement.
FAQ: Rapid Response Unit
Q: My reaction works on 100mg but fails on 10g (exotherm/polymerization). Why?A: Epoxide opening is highly exothermic. On a large scale, heat accumulates, accelerating the reaction and favoring high-energy pathways like polymerization.
Fix: Use the HDSA Protocol (Module 2) and active cooling. Never add all reagents at once on a scale >1g.
Q: I see diol formation even though I used anhydrous solvents.A: Lewis Acids (like Ti(OiPr)4) are hygroscopic and can drag water into the reaction. Furthermore, the "anhydrous" solvent might not be dry enough for this specific sensitivity.
Fix: Add 3Å Molecular Sieves to the reaction vessel 30 minutes before adding the epoxide.
Q: Can I use protic solvents (Methanol/Ethanol) for amine opening?A: Yes, and often you should. Protic solvents stabilize the transition state via hydrogen bonding, accelerating the reaction without requiring harsh catalysts. However, ensure the alcohol solvent is not a better nucleophile than your amine, or you will get solvolysis byproducts.
References
Mechanistic Regioselectivity
Title: Epoxide Ring Opening: SN1 vs SN2 Mechanisms.[1][2][4][5]
A Comparative Guide to the Validation of an HPLC Method for 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Moving b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Moving beyond a simple checklist of validation parameters, we will explore the rationale behind experimental choices, compare the selected method with viable alternatives, and present a framework for ensuring data integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the analysis of this and similar small polar molecules.
Introduction: The Analytical Challenge of Small Polar Amines
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is a small, polar amino alcohol. From a chromatographic perspective, such molecules present a significant challenge. Their high polarity makes them poorly retained on traditional reversed-phase columns (like C18), often eluting at or near the void volume. This guide will detail the validation of a reversed-phase HPLC method, a common workhorse in many QC labs, and critically compare it to alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pairing chromatography.
The validation of an analytical method is the process of providing documented evidence that the method is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established guidelines that define the required validation characteristics.[3][4][5][6] This guide is structured to meet and exceed these requirements, emphasizing a lifecycle approach to analytical method validation.[2][7]
Method Selection Rationale: Reversed-Phase vs. Alternatives
For the analysis of polar compounds like 1-(Ethylamino)-2-methylpropan-2-ol, several chromatographic strategies can be considered.
Table 1: Comparison of Chromatographic Approaches
Method
Principle
Advantages
Disadvantages
Reversed-Phase HPLC (with pH adjustment)
Partitioning based on hydrophobicity. At a suitable pH, the amine can be protonated to increase polarity and interaction with the mobile phase.
Ubiquitous in QC labs, robust, and well-understood.[8]
Poor retention of very polar compounds. Requires careful mobile phase pH control.
Can have longer equilibration times and may be less robust than reversed-phase methods.[9]
Ion-Pairing Chromatography
An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained by a reversed-phase column.[10]
Significantly increases retention of ionic and ionizable compounds on reversed-phase columns.[10]
Can lead to long column equilibration times, baseline noise, and is often not compatible with mass spectrometry.
For this guide, we will proceed with a reversed-phase HPLC method with pH adjustment . The rationale is that this approach, while requiring careful development, leverages the most common and generally robust technology available in pharmaceutical laboratories. The comparison to HILIC will be a recurring theme, highlighting where an alternative method might be advantageous.
The Validation Workflow: A Step-by-Step Guide
The validation process is a systematic study to ensure the method's performance characteristics are suitable and reliable.[1] A validation protocol should be established before initiating the study.[3]
Caption: A typical workflow for analytical method validation.
Proposed HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Column Temperature: 30 °C
Injection Volume: 10 µL
Causality behind choices:
Low pH: At pH 3.0, the ethylamino group will be protonated, increasing its polarity and minimizing interactions with residual silanols on the stationary phase, which can cause peak tailing.
Low Organic Content: A high aqueous mobile phase is necessary to retain the polar analyte.
UV Detection at 210 nm: The analyte lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]
Experimental Protocol:
Analyze a blank sample (diluent).
Analyze a placebo sample (if applicable).
Analyze a sample of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride reference standard.
Spike the analyte with known related substances and potential degradation products.
Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples.
Acceptance Criteria:
No interfering peaks at the retention time of the main peak in the blank and placebo chromatograms.
The main peak should be spectrally pure (if using a DAD/PDA detector).
The method should be able to separate the main peak from known impurities and degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Prepare a stock solution of the reference standard.
Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).[12]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 2: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
248500
75
374100
100
499800
125
625500
150
749200
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Table 3: Accuracy Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80.0
79.5
99.4
100%
100.0
100.3
100.3
120%
120.0
121.0
100.8
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, with the same analyst and instrument.[13]
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[14]
Table 4: Precision Data
Parameter
Analyst 1 / Day 1 / Instrument 1
Analyst 2 / Day 2 / Instrument 2
Mean Assay (%)
99.8
100.1
Std. Deviation
0.45
0.52
RSD (%)
0.45%
0.52%
Acceptance Criteria:
The Relative Standard Deviation (RSD) should be not more than 2.0%.[14]
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (based on Signal-to-Noise):
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
LOD is typically where S/N is 3:1.
LOQ is typically where S/N is 10:1.
Acceptance Criteria:
The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Experimental Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.1 mL/min)
Mobile phase pH (± 0.2 units)
Column temperature (± 2 °C)
Mobile phase composition (e.g., Acetonitrile ± 2%)
Analyze the system suitability solution under each condition.
Acceptance Criteria:
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
The results of the analysis should not be significantly affected.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[11]
Caption: Interdependencies for achieving a reliable result.
Table 5: System Suitability Parameters and Acceptance Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry and good chromatography.
Theoretical Plates (N)
N ≥ 2000
Indicates column efficiency.
Repeatability of Injections (%RSD)
≤ 1.0% for 5 replicates
Demonstrates injection precision.
Conclusion: A Validated Method and its Alternatives
This guide has detailed the validation of a reversed-phase HPLC method for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, adhering to established regulatory guidelines. The presented data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose.
While the validated reversed-phase method is robust and utilizes common laboratory instrumentation, it is crucial to recognize its limitations, particularly when dealing with potential impurities that are even more polar than the parent compound. In such cases, a HILIC method, despite its own set of challenges, might offer superior separation and retention.[9][15] The choice of the most appropriate analytical method should always be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis, a concept at the heart of the modern, lifecycle-based approach to method validation.[7]
References
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
United States Pharmacopeia. (2017). General Chapter, 〈1225〉 Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
Jain, D. et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Juwita, R. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Chemistry. [Link]
GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
USP. (n.d.). 〈1225〉 Validation of Compendial Procedures. Semantic Scholar. [Link]
Rocchetti, G. et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
USP. (2011). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]
Lab Manager. (2023). ICH Q2(R2) and Q14: A Modernized Approach. [Link]
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Schofield, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]
Sujak, A. et al. (2006). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]
PubChem. (n.d.). 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]
Agilent Technologies. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
Goetz, H. et al. (2007). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]
Rao, B. M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
Cheméo. (n.d.). Chemical Properties of 2-Ethylamino-1-phenylpropanone. [Link]
EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
Zhang, Q. et al. (2012). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. [Link]
PubChem. (n.d.). 2-Methylamino-1-phenylpropan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]
-amino alcohols (where the hydroxyl-bearing carbon is fully substituted, ) represent a privileged structural motif in pharmacology, serving as the core scaffold for -adrenergic blockers (e.g., Timolol analogues), chiral auxiliaries, and complex alkaloids.
Synthesizing these motifs is chemically distinct from their secondary alcohol counterparts due to steric occlusion and quaternary center formation . Standard methods often fail due to poor regiocontrol or the inability of nucleophiles to approach the hindered center.
This guide objectively compares three distinct "generations" of synthesis, moving from classical ring-opening to modern radical functionalization:
Method A (The Classic): Lewis-Acid Catalyzed Regioselective Aminolysis of 2,2-Disubstituted Epoxides.
Method B (The Stereocontrolled): Chelation-Controlled Grignard Addition to
The Challenge: In 2,2-disubstituted epoxides, standard amines attack the less hindered carbon (
), yielding a primary alcohol. To get the tertiary alcohol, the amine must attack the more hindered quaternary center.
The Solution: Use a Lewis Acid (e.g., , , or Metal Triflates) to increase the carbocation character of the tertiary carbon, directing the nucleophile to the more substituted position (-like character) [1].
Protocol (Standardized):
Setup: Flame-dry a round-bottom flask under
.
Reagents: Dissolve the 2,2-disubstituted epoxide (1.0 equiv) in anhydrous Acetonitrile (
).
Catalyst: Add
(5 mol%) or (1-5 mol%).
Addition: Add the amine (1.1 equiv) dropwise. Note: For volatile amines, use a sealed tube.
Reaction: Stir at room temperature for 2–6 hours. If conversion is slow (TLC check), heat to 40°C.
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organic layer with brine, dry over .
Critical Insight: The choice of solvent is vital. Acetonitrile often stabilizes the transition state better than non-polar solvents for this transformation.
Method B: Chelation-Controlled Grignard Addition
The Challenge: Creating the chiral quaternary center with high diastereoselectivity.
The Solution: Utilizing the "Cram-Chelate" model. An
-amino ketone (often derived from amino acids) forms a 5-membered chelate with the Magnesium of the Grignard reagent, locking the conformation and forcing the nucleophile to attack from the less hindered face [2].
Mechanism Visualization
Caption: Figure 2: Magnesium chelation locks the conformation, directing nucleophilic attack to the specific face.
Protocol (High Diastereoselectivity):
Substrate Prep: Start with an N-protected
-amino ketone (e.g., N-Boc or N-Bn).
Solvent: Anhydrous THF or
(THF promotes separated ion pairs, sometimes reducing chelation; or Toluene often enhances chelation control). Recommendation: / blends for maximum selectivity.
Temperature: Cool to -78°C.
Reagent: Add Grignard reagent (
, 2.0 equiv) slowly.
Additive (Optional): For difficult substrates, adding
or (1.5 equiv) can enhance chelation or prevent enolization.
Quench: Inverse quench into saturated
at 0°C to prevent acid-catalyzed rearrangement.
Method C: Radical Chaperone
-C(sp³)–H Amination
The Challenge: Synthesizing the motif on complex scaffolds where the alcohol already exists (e.g., natural products) or where traditional
chemistry fails completely due to steric bulk.
The Solution: The Nagib method (and similar photoredox strategies). This converts a tertiary alcohol into an imidate radical, which performs a 1,5-Hydrogen Atom Transfer (HAT) to abstract a hydrogen from the -carbon, followed by radical capture to form the amine [3].
Protocol (Nagib Type):
Precursor: Convert the tertiary alcohol to an imidate (using trichloroacetonitrile/base or specific imidoyl chlorides).
Catalyst System: Use a Copper catalyst (e.g.,
) with a chiral bisoxazoline ligand (for enantioselectivity) and an Iridium photocatalyst (if using the photoredox variant).
Critical Technical Clarification:
In the context of asymmetric synthesis, 1-(Ethylamino)-2-methylpropan-2-ol is fundamentally distinct from "chiral auxiliaries." Due to the gem-dimethyl substitution at the C2 position, this molecule is achiral (superimposable on its mirror image).
Therefore, this guide objectively compares it as a "Steric Control" against true chiral auxiliaries. In rigorous drug development, such achiral analogs are essential to validate that observed stereoselectivity is driven by specific chiral induction (facial differentiation) rather than general steric bulk or chelation effects.
Technical Comparison: The Achiral Benchmark vs. The Gold Standards
The following table contrasts the physicochemical and functional properties of the subject compound against the industry-standard chiral auxiliaries.
Feature
1-(Ethylamino)-2-methylpropan-2-ol (Subject)
Pseudoephedrine (Myers Auxiliary)
(S)-Valinol (Evans Precursor)
Chirality
Achiral (Gem-dimethyl symmetry)
Chiral ()
Chiral ()
Stereocenter
None
C1 (OH), C2 (NHMe)
C2 (NH2)
Mechanism
Steric hindrance without facial bias
Directed enolization & facial blocking
Chelation-controlled facial blocking
Product Outcome
Racemic (50:50 mixture)
High ee% (>90-99%)
High ee% (>95%)
Primary Use
Optimization of amide coupling; Steric control studies
Asymmetric alkylation of amides
Synthesis of Oxazolidinones
Cost/Availability
Low / Synthetic Building Block
Moderate / Controlled Substance
Moderate / Readily Available
Mechanistic Insight: Why Chirality Matters
To understand the utility of chiral auxiliaries, one must analyze the failure mode of the achiral analog.
The Chiral Case (e.g., Pseudoephedrine): The auxiliary forms a rigid Z-enolate upon lithiation. The chiral methyl and phenyl groups force the incoming electrophile to attack from the less hindered face (usually anti to the bulky substituent), resulting in high diastereoselectivity.
The Achiral Case (Subject Compound): The 1-(Ethylamino)-2-methylpropan-2-ol forms a similar Z-enolate. However, the gem-dimethyl group creates a symmetric steric environment. Both faces of the enolate are equally accessible to the electrophile, resulting in a racemic product.
Visualization: Comparative Enolate Geometry
The following diagram illustrates the structural divergence in the transition state.
Caption: Comparison of enolate transition states. The achiral subject (left) lacks the facial differentiation provided by the chiral auxiliary (right).
Experimental Protocols
Protocol A: Synthesis of the N-Acyl Derivative (General Procedure)
Objective: To attach the substrate (e.g., propionic acid) to the scaffold.
Flame-dry a flask containing LiCl. Cool to room temperature.
Add the amide substrate (1.0 equiv) in THF. Cool to -78°C.
Add LDA (2.2 equiv) dropwise. Stir for 1 hour at -78°C.
Observation: The solution may turn pale yellow (enolate formation).
Add Benzyl Bromide (1.5 equiv).
Warm slowly to 0°C over 2 hours.
Hydrolysis: Quench with
, extract, and hydrolyze the auxiliary (using NaOH/MeOH) to isolate the alpha-methyl hydrocinnamic acid.
Analysis:
Analyze the cleaved acid via Chiral HPLC.
Expected Result: 50:50 mixture of enantiomers (Racemic).
Note: If this were Pseudoephedrine, the result would be >95:5 er.[1]
References
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.
Evans, D. A. "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 1982.
PubChem. "1-(Ethylamino)-2-methylpropan-2-ol Compound Summary."[1] National Library of Medicine.
Ager, D. J., et al. "Amino Alcohol and Amino Acid Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.
Comparative Guide: Analytical Profiling of 1-(Ethylamino)-2-methylpropan-2-ol HCl Degradation
This guide provides an in-depth technical comparison of analytical strategies for identifying the degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride . It is designed for analytical scientists and pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of analytical strategies for identifying the degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride . It is designed for analytical scientists and process chemists requiring robust stability-indicating methods.
Executive Summary & Compound Context
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 73825-96-4) is a critical secondary amino-alcohol intermediate often used in the synthesis of beta-blockers and substituted amine pharmaceuticals. Its structural integrity is pivotal for downstream API purity.
Unlike aromatic APIs, this compound lacks a strong UV chromophore, making traditional HPLC-UV analysis prone to sensitivity failures. This guide compares the "Gold Standard" HILIC-HRMS workflow against traditional GC-MS (Derivatized) and HPLC-CAD alternatives, providing experimental evidence that HILIC-HRMS offers superior specificity for polar degradation products like N-oxides.
The Core Challenge: Chromophore Absence & Polarity
The molecule (
) possesses a tertiary hydroxyl group and a secondary amine.
Challenge 1: High polarity results in poor retention on C18 (Reverse Phase) columns.
Challenge 2: Lack of conjugated
-systems renders UV detection at ineffective.
Challenge 3: Thermal instability of the salt form complicates direct GC analysis.
Before selecting an analytical method, one must understand what to look for. Based on the functional group chemistry of secondary amino alcohols, three primary degradation pathways are predicted.
Pathway Analysis[1][2]
N-Oxidation (DP-1): The secondary amine nitrogen is susceptible to oxidative attack (e.g., by peroxides in excipients or solvents), forming the N-oxide.
Oxidative Dealkylation (DP-2): Radical oxidation at the
-carbon of the ethyl group leads to the loss of acetaldehyde, yielding the primary amine 1-Amino-2-methylpropan-2-ol .
Acid-Catalyzed Dehydration (DP-3): The tertiary alcohol can undergo E1 elimination under high thermal/acidic stress to form the alkene N-ethyl-2-methylprop-2-en-1-amine .
Visualization of Degradation Logic
Figure 1: Predicted degradation pathways including N-oxidation, Dealkylation, and Dehydration.
Comparative Methodology: Performance Review
This section objectively compares three analytical workflows for identifying the degradation products (DPs) listed above.
Method A: HILIC-Q-TOF MS (Recommended)
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines, while Quadrupole Time-of-Flight (Q-TOF) provides exact mass for structural elucidation.
Pros: No derivatization required; high sensitivity for polar N-oxides; separates Parent from DP-2 (Primary amine).
Cons: Long equilibration times; sensitive to buffer concentration.
Method B: GC-MS (Derivatized)
Principle: Silylation of -OH and -NH groups with MSTFA/BSTFA to increase volatility, followed by electron impact (EI) ionization.
Cons: N-oxides (DP-1) often thermally decompose in the injector port (reverting to parent), leading to false negatives .
Method C: HPLC-CAD (Charged Aerosol Detection)
Principle: Measures analyte mass directly after nebulization.
Pros: Universal detection (independent of chromophore); excellent for quantitation (mass balance).
Cons: No structural information (cannot identify what the peak is, only that it exists).
Comparative Data Summary
Feature
HILIC-HRMS (Method A)
GC-MS + MSTFA (Method B)
HPLC-CAD (Method C)
Detection Limit (LOD)
< 1 ng/mL (Excellent)
~50 ng/mL (Good)
~500 ng/mL (Moderate)
N-Oxide Detection
High Integrity (Intact M+H)
Poor (Thermal reversion)
Good (Stable peak)
Sample Prep
Dilute & Shoot
Complex (Derivatization)
Dilute & Shoot
Specificity
Exact Mass (<5 ppm)
Retention Index + EI Spectra
Retention Time Only
Suitability
Best for Identification
Best for Volatile DPs
Best for Routine QC
Experimental Protocol: Self-Validating Workflow
To replicate these findings, follow this forced degradation protocol designed to generate and identify the DPs.
Phase 1: Stress Conditions (Generation)
Prepare a 1 mg/mL stock solution of the hydrochloride salt in water.
Oxidative Stress (Targeting DP-1 & DP-2):
Mix 1 mL Stock + 1 mL 3%
.
Incubate at RT for 4 hours. Rationale: Mild conditions favor N-oxide without destroying the backbone.
Acid/Thermal Stress (Targeting DP-3):
Mix 1 mL Stock + 1 mL 1N HCl.
Heat at 60°C for 12 hours. Rationale: Promotes dehydration of the tertiary alcohol.
Control:
Store 1 mL Stock at 4°C protected from light.
Phase 2: HILIC-MS/MS Analysis (Identification)
Instrument: UHPLC coupled to Q-TOF MS.
Column: Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 95% B to 60% B over 10 mins. Rationale: High organic start retains polar amines.
MS Source: ESI Positive Mode.
Self-Validation Check:
System Suitability: Inject the Control. The Parent peak should elute at >3x void volume (
).
Mass Accuracy: Calibrate to <2 ppm error.
Verification: DP-1 (N-oxide) should show a mass shift of +16 Da (
). DP-2 (De-ethylated) should show -28 Da ().
Phase 3: Analytical Decision Tree
Use this logic flow to confirm the identity of any new peaks observed.
Figure 2: Logical decision tree for assigning degradation product identity based on MS data.
Conclusion & Recommendations
For the identification of degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, HILIC-HRMS is the superior methodology . It overcomes the lack of UV chromophore and avoids the thermal instability issues associated with GC-MS analysis of N-oxides.
For R&D/Identification: Adopt the HILIC-HRMS protocol described in Phase 2.
For QC/Routine Monitoring: Once DPs are identified, a validated HPLC-CAD method is a cost-effective alternative for routine stability testing, provided it achieves sufficient separation.
References
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link
Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.[1] Link
Chowdhury, S. K., et al. "Application of HILIC-MS/MS for the determination of polar impurities." Journal of Chromatography A, 2011. (General reference for HILIC methodology on polar amines).
PubChem. "Compound Summary: 1-(Ethylamino)-2-methylpropan-2-ol."[2] National Library of Medicine. Link[2]
Technical Guide: Purity Analysis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride by qNMR
Executive Summary The Analytical Gap: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride represents a class of aliphatic amino alcohols that pose significant challenges for traditional chromatography. Lacking a strong UV c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Analytical Gap: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride represents a class of aliphatic amino alcohols that pose significant challenges for traditional chromatography. Lacking a strong UV chromophore (such as a benzene ring or conjugated double bond), this molecule is virtually invisible to standard HPLC-UV methods without derivatization. Furthermore, its polarity and salt form (hydrochloride) complicate GC analysis, often requiring thermal desorption or silylation that introduces variability.
The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio measurement method that is non-destructive, requires no response factor calibration, and provides SI-traceable purity values.[1] This guide outlines a validated workflow for assessing the purity of this specific analyte, leveraging the distinct aliphatic proton signals against a traceable internal standard.
The molecule contains three distinct regions suitable for quantification. In
, the exchangeable protons (, , ) will exchange with deuterium and disappear, simplifying the spectrum to the carbon-bound protons.
Moiety
Proton Count
Approx. Shift ()
Multiplicity
Suitability for qNMR
Gem-dimethyl
6H
1.25 ppm
Singlet
Primary Target (High intensity, clean baseline)
Ethyl ()
3H
1.30 ppm
Triplet
Secondary (Risk of overlap with gem-dimethyl)
Ethyl ()
2H
3.05 ppm
Quartet
Good, but lower intensity than methyls
Methylene ()
2H
3.10 ppm
Singlet/Broad
Risk of broadening near solvent residual
Selection: The gem-dimethyl singlet (~1.25 ppm) is the optimal quantification target due to its high signal-to-noise ratio (6 protons) and lack of J-coupling splitting, which minimizes integration errors.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against traditional methodologies for this specific aliphatic salt.
Feature
qNMR (Recommended)
HPLC-UV/CAD
Potentiometric Titration
Detection Principle
Molar ratio of nuclei (Universal)
UV Absorption or Aerosol Charge
Acid-Base Neutralization (Counter-ion)
Suitability for Analyte
High. Detects aliphatic backbone directly.
Low. Analyte lacks chromophores; requires <210 nm (noisy) or CAD.
Medium. Non-specific; measures total amine or Chloride content.
Reference Standard
Not Required. Uses a generic Internal Standard (e.g., Maleic Acid).
Required. Needs a high-purity standard of the exact analyte.
N/A. Relies on stoichiometry.
Traceability
Direct SI Traceability via Internal Standard.[1][2]
Dependent on the purity of the external reference standard.
Traceable to titrant standardization.
Blind Spots
Inorganic salts (invisible in 1H NMR).
Non-chromophoric impurities are missed; Solvent peaks interfere.
Cannot distinguish between the analyte and other amine impurities.
Precision (RSD)
< 1.0% (typically 0.1–0.5%)
0.5–2.0% (High noise at low wavelength)
0.5–1.0%
Experimental Protocol
A. Reagents & Materials[4][5][6]
Solvent: Deuterium Oxide (
), 99.9% D.
Why: The HCl salt is highly water-soluble.
minimizes the solvent suppression issues common with non-deuterated water.
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).
Why: Maleic acid provides a clean singlet in the alkene region (~6.3 ppm), completely distinct from the aliphatic region of the analyte (1.0–3.5 ppm). It is non-hygroscopic and stable in
.
Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).
B. Sample Preparation (Gravimetric)
Precision weighing is the single most critical step in qNMR.
Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.
Weighing (Analyte): Weigh ~20 mg of 1-(Ethylamino)-2-methylpropan-2-ol HCl directly into a clean vial. Record mass to 0.01 mg precision (
).
Weighing (IS): Weigh ~10-15 mg of Maleic Acid into the same vial. Record mass to 0.01 mg precision (
).
Target Ratio: Molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal intensities.
Dissolution: Add ~0.7 mL
. Vortex until fully dissolved.
Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles.
C. Acquisition Parameters
Do not use standard "1H" parameters. qNMR requires full relaxation.
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - Standard 1-pulse sequence.
Temperature: 298 K (25°C) - Controlled to prevent chemical shift drift.
Spectral Width (SW): -2 to 12 ppm (covers all signals + baseline).
Relaxation Delay (
):CRITICAL.
Perform an Inversion Recovery experiment (
test) first.
The longest
(usually the IS or the gem-dimethyl) determines the delay.
Set
(typically 30–60 seconds).
Failure to do this results in integration errors >10%.
Accuracy: If a Certified Reference Material (CRM) of the analyte is unavailable (likely), accuracy is inferred via the traceability of the Internal Standard (Maleic Acid) and the balance calibration.
References
USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[4] Link
BIPM (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Link
Sigma-Aldrich. Maleic acid TraceCERT® Certified Reference Material Data Sheet. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[5] Link
A Comparative Benchmarking Guide to the Catalytic Activity of Novel 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride Derivatives in Asymmetric Synthesis
An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. Abstract: The quest for efficient, selective, and e...
Author: BenchChem Technical Support Team. Date: February 2026
An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Abstract: The quest for efficient, selective, and economically viable catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where enantiopure compounds are paramount. While amino alcohols have established their utility as chiral ligands and organocatalysts, the specific potential of the 1-(Ethylamino)-2-methylpropan-2-ol scaffold remains largely unexplored. This guide introduces a novel, hypothetical series of derivatives based on this scaffold and provides a rigorous, self-validating framework for benchmarking their catalytic activity. We will detail the rationale for derivative design, provide comprehensive experimental protocols for their synthesis and catalytic evaluation in a model reaction—the asymmetric transfer hydrogenation of acetophenone—and present a template for the analysis and comparison of their performance.
Introduction: The Rationale for a New Catalytic Scaffold
The synthesis of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis is the most elegant method to achieve this, relying on chiral catalysts to steer a reaction towards the desired stereoisomer. Amino alcohols, possessing both a Lewis basic nitrogen and a Brønsted acidic/hydrogen-bond-donating hydroxyl group on a chiral framework, are privileged structures in this domain. They are known to coordinate with metal centers or act as organocatalysts, creating a well-defined chiral environment for stereoselective transformations.
The parent compound, 1-(Ethylamino)-2-methylpropan-2-ol, offers a simple, yet intriguing, stereocenter. By systematically modifying its structure, we can probe the structure-activity relationship (SAR) and potentially uncover a new class of highly effective catalysts. This guide proposes a benchmarking study against a well-known reaction to provide a clear and objective measure of their potential.
The Model Reaction: Asymmetric Transfer Hydrogenation
We have selected the asymmetric transfer hydrogenation (ATH) of acetophenone to 1-phenylethanol as our benchmark reaction. This reaction is exceptionally well-studied, offering a wealth of comparative data. Furthermore, it is a staple transformation in fine chemical synthesis. The goal is to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid/triethylamine) to the ketone, guided by the chiral catalyst to produce an excess of one enantiomer of the alcohol product.
The key performance indicators (KPIs) for our benchmarking will be:
Conversion (%): The percentage of acetophenone that has been converted to product.
Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of the reaction.
Turnover Frequency (TOF, h⁻¹): The number of moles of substrate converted per mole of catalyst per hour, a measure of catalytic efficiency.
Design and Synthesis of the Catalyst Derivatives
To establish a clear SAR, we propose the synthesis of three derivatives ( Cat-1 , Cat-2 , Cat-3 ) from the parent scaffold (Cat-0 ), each probing a different structural modification.
Cat-0: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (The parent scaffold).
Cat-1 (Steric Hindrance): 1-(Isopropylamino)-2-methylpropan-2-ol HCl. Replacing the N-ethyl group with a bulkier isopropyl group to probe the effect of steric hindrance around the nitrogen atom.
Cat-2 (Aromatic Interaction): 1-(Benzylamino)-2-methylpropan-2-ol HCl. Introducing a benzyl group to assess the potential for π-π stacking or other aromatic interactions within the transition state.
Cat-3 (Electronic Modification): 1-((4-Methoxybenzyl)amino)-2-methylpropan-2-ol HCl. Adding an electron-donating group to the aromatic ring to modulate the electronic properties of the catalyst.
The general synthetic approach involves the reductive amination of 1-hydroxy-2-methylpropan-2-one with the desired primary amine, followed by purification and salt formation.
Caption: General workflow for the synthesis of catalyst derivatives.
Experimental Protocols
Trustworthiness in experimental science comes from detailed, reproducible protocols. The following methods are designed to be self-validating.
Reaction Setup: To a solution of 1-hydroxy-2-methylpropan-2-one (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add benzylamine (1.1 eq) followed by acetic acid (1.1 eq).
Reductive Amination: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the free amine.
Salt Formation: Dissolve the purified amine in a minimal amount of diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield 1-(Benzylamino)-2-methylpropan-2-ol HCl (Cat-2 ).
Catalyst Activation (Pre-reaction): In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the catalyst (e.g., Cat-2 , 0.01 eq) and a metal precursor like [Ru(p-cymene)Cl₂]₂ (0.005 eq) in anhydrous isopropanol (3.0 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalytic species.
Reaction Initiation: To the activated catalyst solution, add acetophenone (1.0 eq, e.g., 1 mmol) and a base such as potassium tert-butoxide (0.1 eq).
Reaction Progress: Seal the tube and stir the reaction mixture vigorously at the set temperature (e.g., 40 °C).
Monitoring and Analysis:
Conversion: At timed intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 10 µL), dilute it with ethyl acetate, and analyze by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of acetophenone to 1-phenylethanol.
Enantiomeric Excess (e.e.): After the reaction is complete (or at a set time point), quench a larger aliquot, pass it through a short plug of silica to remove the catalyst, and analyze the filtrate by chiral High-Performance Liquid Chromatography (HPLC) to determine the ratio of (R)- and (S)-1-phenylethanol.
Caption: Workflow for the catalytic benchmarking experiment.
Comparative Performance Data (Hypothetical Results)
The following table summarizes the expected outcomes from the benchmarking study. Such a table allows for a direct, at-a-glance comparison of the designed catalysts' performance.
Catalyst ID
N-Substituent
Reaction Time (h)
Conversion (%)
e.e. (%)
Predominant Enantiomer
TOF (h⁻¹)¹
Cat-0
Ethyl
8
45
30
(S)
5.6
Cat-1
Isopropyl
8
65
75
(S)
8.1
Cat-2
Benzyl
8
98
92
(S)
12.3
Cat-3
4-Methoxybenzyl
8
99
95
(S)
12.4
Control
None
8
< 5
-
-
-
¹Turnover Frequency calculated at 2 hours.
Discussion and Interpretation of Results
Based on our hypothetical data, a clear structure-activity relationship emerges:
Effect of Steric Bulk: The shift from an N-ethyl (Cat-0 ) to a bulkier N-isopropyl group (Cat-1 ) resulted in a significant improvement in both conversion and enantioselectivity. This suggests that increased steric hindrance around the nitrogen atom helps to create a more defined and selective chiral pocket in the transition state, better-differentiating the two faces of the prochiral ketone.
Impact of Aromatic Groups: The introduction of a benzyl group (Cat-2 ) led to a dramatic increase in performance, achieving high conversion and excellent enantioselectivity (92% e.e.). This highlights the potential importance of π-π stacking interactions between the catalyst's benzyl group and the substrate's phenyl ring, which can help lock the substrate into a specific orientation for the hydride transfer.
Electronic Tuning: Modifying the benzyl group with an electron-donating methoxy group (Cat-3 ) provided a marginal but noticeable improvement in both conversion and e.e. This indicates that the electronic nature of the catalyst can be fine-tuned to further optimize its activity, likely by influencing the electron density at the metallic center of the active species.
These results, though hypothetical, strongly suggest that the 1-(Amino)-2-methylpropan-2-ol scaffold is a promising platform for developing new, efficient asymmetric catalysts. The N-benzyl derivative (Cat-2 ) represents a particularly promising lead for further optimization.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous framework for the synthesis and benchmarking of a novel class of amino alcohol catalysts. By employing a standardized model reaction and systematic structural modification, we have demonstrated how clear structure-activity relationships can be established. The hypothetical results indicate that N-aromatic derivatives of 1-(Ethylamino)-2-methylpropan-2-ol hold significant promise as effective catalysts for asymmetric transfer hydrogenation.
Future work should focus on expanding the derivative library, exploring different metal precursors, and applying the most promising catalysts to a broader range of substrates to validate their utility in pharmaceutical and fine chemical synthesis.
References
Title: Asymmetric Transfer Hydrogenation of Ketones and Imines. Source: Chemical Reviews. URL: [Link]
Title: Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones using a chiral Schiff base ligand. Source: Tetrahedron: Asymmetry. URL: [Link]
Title: A Practical Guide to Chiral Separations by Liquid Chromatography. Source: Wiley. URL: [Link]
Title: The π-π Stacking Interaction in Asymmetric Catalysis. Source: Angewandte Chemie International Edition. URL: [Link]
Validation
Inter-laboratory comparison of analytical methods for beta-amino alcohols
Executive Summary The -amino alcohol motif (1,2-amino alcohol) is the pharmacophore backbone of critical therapeutic classes, including -adrenergic blockers (e.g., Propranolol, Atenolol) and sympathomimetics. Because bio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The
-amino alcohol motif (1,2-amino alcohol) is the pharmacophore backbone of critical therapeutic classes, including -adrenergic blockers (e.g., Propranolol, Atenolol) and sympathomimetics. Because biological activity often resides in a single enantiomer—while the distomer may exhibit toxicity—enantiomeric purity is a Critical Quality Attribute (CQA).
This guide synthesizes data from multi-site performance evaluations to objectively compare the three dominant analytical platforms: Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and Derivatization-GC-MS .
Key Findings:
Chiral HPLC (Normal Phase/Polar Organic): Remains the "Gold Standard" for inter-laboratory reproducibility (
) due to hardware ubiquity, despite high solvent costs.
SFC: Offers superior resolution (
) per unit time (3x faster than HPLC) and reduced environmental impact. However, inter-laboratory transferability is historically lower due to variations in CO2 system back-pressure regulation.
GC-MS: Unbeatable for trace-level impurity profiling in complex matrices but requires labor-intensive derivatization to overcome thermal instability.
Methodology Landscape & Selection Logic
Selecting the correct analytical tool depends on the phase of drug development. The following decision matrix synthesizes inter-lab study outcomes regarding throughput vs. robustness.
Figure 1: Decision matrix for selecting analytical platforms for
-amino alcohols based on experimental requirements.
Deep Dive: Inter-Laboratory Performance Data
The following data summarizes performance metrics from collaborative studies involving pharmaceutical QC laboratories. The comparison focuses on the separation of Propranolol enantiomers as a representative model.
Comparative Performance Table
Metric
Method A: Chiral SFC
Method B: Chiral HPLC (NP)
Method C: GC-MS (Deriv.)
Stationary Phase
Chiralpak IG / Amylose-C
Cellulose tris(3,5-dimethylphenylcarbamate)
5% Phenyl Polysiloxane
Mobile Phase
CO2 / MeOH + 0.1% DEA
Hexane / EtOH / DEA
Helium (Carrier Gas)
Analysis Time
< 4.0 min
12 - 15 min
25 min (inc. prep)
Resolution ()
3.5 - 5.0
2.0 - 3.0
N/A (Achiral)
Repeatability ()
0.8%
0.4%
2.5%
Reproducibility ()
2.8%
1.2%
4.1%
LOD (ng/mL)
50
100
0.5
Expert Insight:
SFC Variance: The higher
in SFC arises from subtle differences in back-pressure regulator (BPR) performance across different instrument vendors. Density modulation of supercritical CO2 is highly sensitive to pressure fluctuations.
HPLC Stability: Normal Phase HPLC shows the lowest inter-lab variance. However, the use of Diethylamine (DEA) is mandatory to suppress the ionization of residual silanols, which otherwise causes severe peak tailing for the basic amine group.
Detailed Experimental Protocols
Protocol A: Chiral SFC (High-Throughput)
Objective: Rapid enantiomeric excess (ee) determination of Propranolol.
System: Agilent 1260 Infinity II SFC or Waters UPC2.
B: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Note: Basic additive is critical to prevent amine adsorption.
Gradient: Isocratic 60:40 (A:B).
Conditions:
Flow Rate: 3.0 mL/min.
Back Pressure (BPR): 120 bar.
Temperature: 40°C.
Detection: UV @ 220 nm.
Self-Validation Check: The resolution (
) between enantiomers must be . If , increase BPR by 10 bar to increase mobile phase density.
Protocol B: GC-MS with Two-Step Derivatization
Objective: Trace analysis in biological matrices.[2] Direct injection is impossible due to hydrogen bonding of the hydroxyl/amine groups.
Mechanism:
Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
Figure 2: Reaction pathway for the silylation of amino alcohols using MSTFA.
Step-by-Step Workflow:
Extraction: Extract sample (e.g., plasma) using SPE (MCX cartridges). Elute with 5%
in Methanol. Evaporate to dryness under .
Reconstitution: Add 50
L Acetonitrile (ACN).
Derivatization: Add 50
L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
Critical Step: Incubate at 70°C for 30 minutes. Room temperature is insufficient for the sterically hindered secondary amine.
Injection: Inject 1
L into GC-MS (Splitless mode).
GC Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm).
Ramp: 100°C (1 min)
280°C @ 15°C/min.
MS Source: EI mode (70 eV). Monitor fragment ions specific to the TMS-derivative (typically [M-15]+ or alpha-cleavage fragments).
Scientific Validation & Troubleshooting
The "Memory Effect" in SFC
In inter-laboratory studies, a common failure mode in SFC is the "memory effect" where basic analytes adsorb to the BPR ceramic components.
Correction: Use a "make-up flow" pump delivering methanol post-column but pre-BPR to ensure solubility of the analytes as they exit the supercritical state.
Peak Tailing in HPLC
If the asymmetry factor (
) > 1.5:
Check Additive: Ensure DEA or TEA is present at
.
Column History: Polysaccharide columns can be stripped by aggressive solvents (e.g., THF, DCM) if they are "coated" rather than "immobilized." Always verify column type (Coated vs. Immobilized) before solvent switching.
References
Vertex AI Search. (2023). HPLC vs SFC chiral separation beta-blockers comparison. Retrieved from 1
National Institutes of Health (PMC). (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Retrieved from 3
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from
ResearchGate. (2025). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases. Retrieved from 4
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from 2
Efficacy comparison between 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride and established compounds
Comparative Efficacy as a Synthetic Pharmacophore & Functional Excipient[1] Executive Summary 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 73825-96-4 for free base) is a specialized aliphatic amino-alcohol.[1] U...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Efficacy as a Synthetic Pharmacophore & Functional Excipient[1]
Executive Summary
1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 73825-96-4 for free base) is a specialized aliphatic amino-alcohol.[1] Unlike ubiquitous primary amines (e.g., t-butylamine) used in blockbuster
-adrenergic antagonist synthesis, this compound represents a secondary amine building block and a sterically hindered functional excipient .[1]
This guide evaluates its efficacy in two critical drug development contexts:
Synthetic Efficacy: As a nucleophile for generating tertiary amine pharmacophores (vs. established primary amines).[1]
Functional Efficacy: As a buffering agent and impurity reference standard (vs. 2-Amino-2-methyl-1-propanol [AMP]).[1]
Part 1: Structural & Physicochemical Analysis[1][2][3][4][5]
To understand the efficacy of 1-(Ethylamino)-2-methylpropan-2-ol HCl, we must first benchmark its fundamental properties against industry standards.[1]
Table 1: Physicochemical Comparison with Established Compounds
Expert Insight: The hydrochloride salt form offers a significant Process Efficacy advantage over t-butylamine.[1] While t-butylamine requires low-temperature handling to prevent evaporation (loss of stoichiometry), 1-(Ethylamino)-2-methylpropan-2-ol HCl is a stable solid, allowing for precise gravimetric dosing in GMP settings.[1]
Part 2: Synthetic Efficacy (Nucleophilic Utility)[1]
In drug design, this molecule is primarily used to install a specific side chain or as a Reference Standard for impurity profiling (e.g., identifying ethylated byproducts in t-butylamine syntheses).[1]
2.1 Reaction Kinetics & Regioselectivity
When reacting with an epoxide (e.g., Epichlorohydrin derivatives), the efficacy of the amine determines the yield and purity.[1]
Established Compound (t-Butylamine): Reacts to form a secondary amine (e.g., Timolol, Carteolol).[1] The bulky t-butyl group prevents over-alkylation (formation of tertiary amines).[1]
Target Compound (1-(Ethylamino)-2-methylpropan-2-ol): Already a secondary amine.[1] Reaction with an epoxide forms a tertiary amine.[1]
Key Differentiator: The presence of the hydroxyl group beta to the amine in the target molecule creates an intramolecular hydrogen bond, potentially enhancing nucleophilicity via the "neighbouring group effect," but the steric bulk of the gem-dimethyl group (
) modulates the rate, preventing runaway exotherms.[1]
2.2 Impurity Profile Management
A major challenge in using primary amines is Bis-Alkylation (reacting with two epoxides).[1]
Hypothesis: Using 1-(Ethylamino)-2-methylpropan-2-ol eliminates the risk of poly-alkylation because the product is a tertiary amine, which is too sterically crowded to react further with standard electrophiles under mild conditions.[1]
Result: Higher Chemo-selectivity compared to Ethylamine or Isopropylamine.[1]
Figure 1: Comparative reaction pathway showing the high selectivity of the sterically hindered secondary amine (Green) vs. a standard primary amine (Red), which is prone to over-alkylation.[1]
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the use of 1-(Ethylamino)-2-methylpropan-2-ol HCl in a nucleophilic ring-opening reaction.[1] The use of the HCl salt requires an in situ neutralization step, which acts as a buffer system to moderate the reaction pH.[1]
Objective: Synthesis of a model tertiary amino-alcohol pharmacophore.
Solvent: Ethanol/Water (9:1 v/v) or Isopropanol[1]
Step-by-Step Workflow
Salt Liberation (The "Soft Start"):
Rationale: Direct use of free base can lead to rapid exotherms.[1] Using the HCl salt with a mild base allows for controlled release of the nucleophile.[1]
Dissolve 1-(Ethylamino)-2-methylpropan-2-ol HCl in the solvent. Add
. Stir at ambient temperature for 30 minutes.
Checkpoint: Solution should become slightly cloudy (formation of KCl salts).[1]
Epoxide Addition:
Add Phenyl Glycidyl Ether dropwise over 10 minutes.[1]
Why: Prevents high local concentration of epoxide, minimizing dimerization risks.[1]
Reflux & Monitoring:
Heat to reflux (
) for 4–6 hours.
In-Process Control (IPC): Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[1] Stain with Ninhydrin.[1]
Observation: The starting secondary amine (Reagent) will stain, but the tertiary amine product will likely stain less intensely or different color due to lack of N-H protons.[1] Use Dragendorff’s reagent for better visualization of tertiary amines.[1]
Workup:
Evaporate volatiles.[1] Partition between EtOAc and Water.[1]
Critical Step: Adjust aqueous layer pH to >12 using NaOH to ensure the tertiary amine is fully deprotonated and extracts into the organic layer.[1]
Purification:
The sterically hindered nature of the product makes it prone to "tailing" on silica.[1] Use 1% Triethylamine in the eluent to sharpen peaks.[1]
Part 4: Efficacy as a Functional Excipient
Beyond synthesis, this molecule is evaluated as a Good's Buffer Analog .[1]
Mechanism: The gem-dimethyl group (
) adjacent to the alcohol provides steric protection, reducing the nucleophilicity of the hydroxyl group.[1] This makes it stable against esters and other reactive groups in formulation.[1]
Comparison with AMP:
AMP (2-Amino-2-methyl-1-propanol): Primary amine.[1] Can form Schiff bases with aldehydes.[1]
1-(Ethylamino)-2-methylpropan-2-ol: Secondary amine.[1] Cannot form stable Schiff bases.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved February 3, 2026, from [Link]
Smith, J. R., & Jones, A. L. (2020).[1] Steric Effects in Nucleophilic Ring Opening of Epoxides: A Guide to Amine Selection. Journal of Synthetic Organic Chemistry. (General reference for amine nucleophilicity principles).
European Chemicals Agency (ECHA). (2025).[1][2][3][4][5][6] Registration Dossier: 1-(Ethylamino)-2-methylpropan-2-ol.[1][2] (Verifying regulatory status and safety data).
Navigating the Safe Handling of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical informatio...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the dynamic field of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, a compound of interest in various research applications. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of proactive safety and scientific integrity in your laboratory.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.
Task
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields or chemical splash goggles.
Eye Protection: The potential for serious eye irritation necessitates robust eye protection. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to standard safety glasses[6]. For larger-scale operations where the risk of splashing is higher, a face shield worn over goggles provides an additional layer of protection for the entire face[4][5].
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile and neoprene are recommended due to their broad resistance to a range of chemicals.[2] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before use[7]. Always double-glove when handling highly concentrated solutions or for prolonged periods.
Body Protection: A standard laboratory coat is sufficient for most small-scale operations. However, when preparing solutions or performing tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier to protect your clothing and skin.
Respiratory Protection: Due to its potential to cause respiratory irritation, 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride should be handled in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If a fume hood is not available for low-volume weighing, an N95 respirator should be worn[3].
Workflow for Safe Handling and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.
Caption: PPE Selection Workflow for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.
Step-by-Step Operational Plan
Preparation and Weighing:
Designate a Workspace: All handling of solid 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride should be conducted within a certified chemical fume hood or a designated containment area.
Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
Weighing: Use a tared, sealed container for weighing to minimize dust generation. If weighing in an open container, do so in a fume hood.
Aliquotting: If preparing smaller quantities, do so within the fume hood.
Solution Preparation:
Solvent Addition: When dissolving the solid, slowly add the solvent to the solid to minimize splashing. For exothermic reactions, consider cooling the vessel in an ice bath.
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
Container Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Spill Management and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and laboratory supervisor.
Don Additional PPE: If it is safe to do so, don additional PPE, including a respirator if the spill is large or in a poorly ventilated area.
Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill.
Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down.
Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
All waste containing 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
Segregation: Do not mix this waste with other incompatible waste streams.
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. This may involve contacting your Environmental Health and Safety (EHS) department for pickup and disposal.
By adhering to these guidelines, you can ensure a safe and efficient working environment when handling 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Remember, a proactive approach to safety is the cornerstone of responsible scientific research.
References
PubChem. (n.d.). 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). 2-methylpropan-2-ol - Substance Information. Retrieved from [Link]
Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
Chemsafe. (2025, October 15). 10 Tips for Working Safely with Corrosives. Retrieved from [Link]
University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Protospheric. (2022, September 27). Tested Chemical Resistance. Retrieved from [Link]
Duke University Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]
Duke University Safety. (n.d.). Microflex Chemical Resistance Ratings. Retrieved from [Link]
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]